molecular formula C14H11NO B172918 5-Methyl-2-phenylbenzoxazole CAS No. 7420-86-2

5-Methyl-2-phenylbenzoxazole

Cat. No.: B172918
CAS No.: 7420-86-2
M. Wt: 209.24 g/mol
InChI Key: RDBLNMQDEWOUIB-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylbenzoxazole, also known as 5-Methyl-2-phenylbenzoxazole, is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-2-phenylbenzoxazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-2-phenylbenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-phenylbenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBLNMQDEWOUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225196
Record name Witisol
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7420-86-2
Record name 2-Phenyl-5-methylbenzoxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Witisol
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Record name Witisol
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Record name 5-methyl-2-phenylbenzoxazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-PHENYLBENZOXAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-phenylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif, a fused bicyclic system comprising a benzene and an oxazole ring, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a cornerstone for developing a diverse array of biologically active agents and functional materials. Compounds incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring their importance in drug discovery pipelines.[1]

This guide provides a comprehensive technical overview of the core physicochemical properties of a specific derivative, 5-Methyl-2-phenylbenzoxazole (CAS No. 7420-86-2) . Understanding these fundamental characteristics is a non-negotiable prerequisite for any rational drug design, formulation development, or material science application. Properties such as solubility, lipophilicity (LogP), and acid-base dissociation constant (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.

This document is structured to provide not only the determined values for these properties but also the scientific rationale behind their measurement and the detailed experimental protocols required for their validation.

Chemical Identity and Structural Elucidation

A thorough characterization begins with the unambiguous identification of the molecular structure.

  • IUPAC Name: 5-methyl-2-phenyl-1,3-benzoxazole[2]

  • CAS Number: 7420-86-2[2]

  • Molecular Formula: C₁₄H₁₁NO[2]

  • Molecular Weight: 209.24 g/mol [2]

  • Canonical SMILES: CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3[2]

  • InChI Key: RDBLNMQDEWOUIB-UHFFFAOYSA-N[2]

The structure, shown below, features a phenyl group at the 2-position, which significantly influences the molecule's planarity and electronic distribution, and a methyl group at the 5-position of the benzoxazole core.

Caption: 2D structure of 5-Methyl-2-phenylbenzoxazole.

Core Physicochemical Properties

The following table summarizes the key physicochemical parameters of 5-Methyl-2-phenylbenzoxazole. Each property is critical for predicting the compound's behavior in both chemical and biological systems.

PropertyValue / Predicted ValueSignificance in Drug Development & Research
Melting Point 108 °C[3]Purity indicator; influences solubility and dissolution rate.
Boiling Point 314.7 °C (at 760 mmHg)[3]Defines physical state and volatility; relevant for purification.
LogP (XLogP3) 3.8[3]High lipophilicity; suggests good membrane permeability but potentially poor aqueous solubility.
Aqueous Solubility Predicted to be lowDirectly impacts bioavailability and formulation strategies.
pKa (basic) Predicted to be very low (<1)The molecule is essentially neutral across physiological pH, affecting solubility and receptor binding.
UV Absorption (λmax) Predicted ~330-380 nmPotential for fluorescent properties and susceptibility to photodegradation.
Melting Point: A Criterion for Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range.[4] The reported melting point of 108 °C for 5-Methyl-2-phenylbenzoxazole suggests a stable crystalline solid at room temperature.[3] This thermal stability is crucial for handling, formulation, and storage.

Lipophilicity (LogP): Balancing Permeability and Solubility

The octanol-water partition coefficient (LogP) is the paramount measure of a compound's lipophilicity. It quantifies the equilibrium distribution of a neutral compound between an oily (n-octanol) and an aqueous phase. The calculated XLogP3 value of 3.8 indicates that 5-Methyl-2-phenylbenzoxazole is significantly more soluble in lipids than in water, by a factor of over 6000:1.[3]

Expertise & Experience: From a drug development perspective, a LogP in this range is often considered favorable for crossing lipid-rich biological membranes, such as the blood-brain barrier. However, this high lipophilicity is a double-edged sword. It frequently correlates with poor aqueous solubility, which can limit absorption and necessitate complex formulation strategies. It also raises flags for potential issues like non-specific binding to proteins and tissues.

Acidity/Basicity (pKa): The Role of the Nitrogen Heteroatom

The pKa value defines the strength of an acid or base. For 5-Methyl-2-phenylbenzoxazole, the only ionizable center is the nitrogen atom within the oxazole ring. Due to the aromatic nature of the benzoxazole system, the lone pair of electrons on the nitrogen is delocalized, making it a very weak base. The parent compound, benzoxazole, is considered essentially neutral with a predicted pKa of approximately 0.18 for its conjugate acid.[5] The addition of methyl and phenyl groups is not expected to alter this dramatically.

Trustworthiness: This implies that across the entire physiological pH range (approx. 1-8), the compound will exist almost exclusively in its neutral, non-ionized form. This is a critical piece of information, as ionization state profoundly affects solubility, permeability, and interaction with biological targets. For this molecule, lipophilicity (LogP) will be a more dominant predictor of behavior than pH-dependent distribution (LogD), as they will be nearly identical.

UV-Visible Absorption: Electronic Transitions and Photostability

The extended conjugated π-system, encompassing both the phenyl ring and the benzoxazole core, is expected to absorb ultraviolet (UV) radiation. Structurally similar 2-phenylbenzoxazole derivatives are known to absorb light in the UVA range, typically between 330 and 380 nm.[1][6] This absorption corresponds to π → π* electronic transitions within the molecule.

Authoritative Grounding: The existence of a strong UV chromophore is the basis for spectrophotometric quantification. It also indicates that the compound may be fluorescent, a property that can be exploited for bio-imaging applications. Conversely, strong UV absorption can render a compound susceptible to photodegradation, a critical parameter to assess during stability studies for any potential drug candidate.

Experimental Methodologies: A Self-Validating System

The following protocols describe standard, robust methods for the experimental determination of the key physicochemical properties. Adherence to these methodologies ensures data integrity and reproducibility.

G start Pure Compound (5-Methyl-2-phenylbenzoxazole) mp Melting Point Determination (Capillary Method) start->mp Purity Check sol Aqueous Solubility (Shake-Flask Method) start->sol ADME Prediction logp LogP Determination (HPLC Method) start->logp Permeability Insight pka pKa Determination (UV-Metric Titration) start->pka Ionization State uv UV-Vis Spectrum (Spectrophotometry) start->uv Quantification/Stability nmr Structural Confirmation (¹H & ¹³C NMR) start->nmr Identity ms Mass Verification (LC-MS) start->ms Identity data Comprehensive Physicochemical Profile mp->data sol->data logp->data pka->data uv->data nmr->data ms->data

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) guidelines for melting point determination.[7]

  • Sample Preparation: Finely powder a small amount of dry 5-Methyl-2-phenylbenzoxazole.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This informs the slower, more accurate measurement.

  • Accurate Determination: Use a fresh sample. Heat the apparatus to a temperature approximately 10 °C below the expected melting point.

  • Heating Rate: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

  • Reporting: The melting range is reported as T1-T2. For a pure compound, this range should be narrow.

Protocol: Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.[8]

  • System Preparation: Add an excess amount of solid 5-Methyl-2-phenylbenzoxazole to a vial containing a precise volume of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure no solid particles are transferred, centrifuge the sample and/or filter it through a 0.22 µm filter.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration and reported in units such as mg/mL or µM.

Protocol: Lipophilicity (LogP) by HPLC

This method, based on OECD Guideline 117, is a reliable and rapid alternative to the shake-flask method for determining LogP.[9]

  • Principle: The method correlates the retention time (t_R) of a compound on a reverse-phase HPLC column (e.g., C18) with the known LogP values of a set of standard compounds. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Calibration: Prepare a solution containing a series of well-characterized reference compounds with known LogP values spanning a range that includes the expected LogP of the test compound.

  • Analysis: Inject the calibration mixture onto the HPLC system and record the retention time for each standard. Inject the test compound (5-Methyl-2-phenylbenzoxazole) under identical conditions and record its retention time.

  • Calculation:

    • Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k) versus the known LogP values for the standards.

    • Perform a linear regression on the data to generate a calibration curve.

    • Using the log(k) value of the test compound, interpolate its LogP value from the calibration curve.

Predicted Spectroscopic Profile

While experimental spectra are the definitive proof of structure, a predicted profile based on known chemical principles and data from analogous structures is invaluable for guiding analysis.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and phenyl rings, as well as a characteristic singlet for the methyl group. Protons on the benzoxazole ring will show splitting patterns (doublets, doublet of doublets) based on their coupling to adjacent protons. The five protons of the 2-phenyl group will likely appear as a complex multiplet. The methyl group protons, lacking adjacent protons, should appear as a sharp singlet around 2.4-2.5 ppm.

  • ¹³C NMR: The carbon NMR will show 14 distinct signals (barring any accidental equivalence). The C=N carbon of the oxazole ring is typically the most downfield signal (deshielded), appearing around 160-165 ppm. Aromatic carbons will resonate in the typical 110-150 ppm range, and the methyl carbon will be the most upfield signal (shielded), around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 210.25.

  • Fragmentation: With higher energy ionization (e.g., Electron Impact or tandem MS), fragmentation is expected. The molecular ion (m/z 209) should be prominent due to the stable aromatic system. A key fragmentation pathway for alkyl-aromatic compounds is the loss of a hydrogen radical to form a stable benzyl-type cation, or the loss of the entire methyl radical (a peak at m/z 194). Cleavage of the benzoxazole ring itself can also occur, potentially leading to the loss of CO or HCN fragments.[10]

Conclusion and Future Directions

This guide has detailed the essential physicochemical properties of 5-Methyl-2-phenylbenzoxazole, grounding them in the context of pharmaceutical and materials research. The compound's high lipophilicity, thermal stability, and essentially neutral character across physiological pH are defining features that will govern its application. The provided protocols offer a robust framework for the experimental validation of these properties. For any research program, the next logical step is the full experimental execution of these protocols to generate a validated, in-house dataset, which is the cornerstone of any successful development campaign.

References

  • Lage, H., et al. High Antineoplastic Activity of New Heterocyclic Compounds in Cancer Cells with Resistance against Classical DNA Topoisomerase II-targeting Drugs. International Journal of Cancer. [Online] Available at: [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Online] Available at: [Link]

  • FooDB. Showing Compound Benzoxazole (FDB004443). [Online] Available at: [Link]

  • IJPPS. Benzoxazole: Synthetic Methodology and Biological Activities. [Online] Available at: [Link]

  • PubChem. 2-Phenyl-5-methylbenzoxazole. National Center for Biotechnology Information. [Online] Available at: [Link]

  • CKT College Panvel. A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. [Online] Available at: [Link]

  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Online] Available at: [Link]

  • ResearchGate. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. [Online] Available at: [Link]

  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Online] Available at: [Link]

  • Regulations.gov. Determination of the octanol/water partition coefficient of HAS-PUV-0014-6 by the HPLC method (OECD 117). [Online] Available at: [Link]

  • University of Calgary. Melting point determination. [Online] Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Online] Available at: [Link]

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Online] Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • PubChem. Benzoxazole. National Center for Biotechnology Information. [Online] Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online] Available at: [Link]

Sources

Definitive Technical Guide: Synthesis of 5-Methyl-2-phenylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 7420-86-2 Common Name: Witisol; 2-Phenyl-5-methylbenzoxazole Molecular Formula: C₁₄H₁₁NO Molecular Weight: 209.25 g/mol

Executive Summary & Strategic Analysis

5-Methyl-2-phenylbenzoxazole is a prominent heterocyclic scaffold extensively utilized as a UV-B absorbing agent (Witisol) in cosmetics and as a fluorescent brightening agent in polymer chemistry. Its structural integrity relies on the fusion of a benzene and oxazole ring, substituted specifically with a phenyl group at the C2 position and a methyl group at the C5 position.

Critical Isomer Warning: Researchers must distinguish this target (CAS 7420-86-2) from its constitutional isomer, 2-methyl-5-phenylbenzoxazole (CAS 61931-68-8). The physical properties differ significantly:

  • Target (5-Methyl-2-phenyl...): Melting Point ~108°C.

  • Isomer (2-Methyl-5-phenyl...): Melting Point ~63-66°C.

This guide details two primary synthesis pathways selected for their reliability and scalability:

  • Oxidative Cyclization (Green/Lab-Scale): High atom economy, mild conditions, uses benzaldehyde.

  • Polyphosphoric Acid Condensation (Industrial/Robust): Solvent-free, high-yield, uses benzoic acid.

Retrosynthetic Analysis

To design the synthesis, we disconnect the C2-N and C2-O bonds. The most logical precursors are 2-amino-4-methylphenol (2-amino-p-cresol) and a benzoyl equivalent (benzaldehyde or benzoic acid).

Retrosynthesis Target 5-Methyl-2-phenylbenzoxazole (Target) Intermediate Schiff Base / Amide Intermediate Target->Intermediate Disconnection Precursor1 2-Amino-4-methylphenol (Nucleophile) Precursor2 Benzaldehyde / Benzoic Acid (Electrophile) Intermediate->Precursor1 Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection revealing the core phenolic and benzoyl synthons.

Pathway 1: Oxidative Cyclization (Green Chemistry Approach)

This method is preferred for laboratory-scale synthesis due to mild conditions and the avoidance of corrosive acids. It proceeds via the formation of a Schiff base (imine) followed by oxidative ring closure.

Mechanism

The reaction involves the condensation of the amine with the aldehyde to form an imine, followed by an intramolecular nucleophilic attack by the phenolic oxygen. An oxidant (chemical or aerobic) abstracts hydrogen to aromatize the oxazole ring.

OxidativeCyclization Start 2-Amino-4-methylphenol + Benzaldehyde Imine Schiff Base (Imine Intermediate) Start->Imine -H₂O (Condensation) Cyclized Dihydrobenzoxazole Imine->Cyclized Intramolecular O-Attack Product 5-Methyl-2-phenylbenzoxazole Cyclized->Product Oxidation (-2H)

Figure 2: Step-wise mechanism for the oxidative cyclization pathway.

Detailed Protocol
  • Reagents: 2-Amino-4-methylphenol (1.0 equiv), Benzaldehyde (1.0 equiv), NiSO₄·6H₂O (10 mol% catalyst), Ethanol (Solvent).

  • Oxidant: Air (Aerobic oxidation) or mild chemical oxidants.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.23 g (10 mmol) of 2-amino-4-methylphenol and 1.06 g (10 mmol) of benzaldehyde in 15 mL of ethanol.

  • Catalyst Addition: Add 0.26 g (1.0 mmol) of NiSO₄·6H₂O.

  • Reaction: Stir the mixture at reflux (approx. 80°C) for 1.5 to 2 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:4). The Schiff base forms quickly, followed by the slower cyclization spot.

  • Workup: Cool the reaction mixture to room temperature. Pour into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield colorless/pale yellow crystals.

Expected Yield: 80–87%[1]

Pathway 2: Polyphosphoric Acid (PPA) Condensation

This is the classical "robust" method, ideal for scaling up. PPA acts as both the solvent and the cyclodehydrating agent.

Mechanism

PPA activates the carbonyl group of benzoic acid, facilitating amide formation. High temperature drives the subsequent dehydration to close the oxazole ring.

PPAMechanism Step1 Benzoic Acid + PPA (Activation) Step2 Amide Formation (N-acylation) Step1->Step2 + 2-Amino-4-methylphenol 100°C Step3 Cyclodehydration (Ring Closure) Step2->Step3 180-200°C - H₂O Final 5-Methyl-2-phenylbenzoxazole Step3->Final

Figure 3: PPA-mediated cyclodehydration mechanism.

Detailed Protocol
  • Reagents: 2-Amino-4-methylphenol (1.0 equiv), Benzoic Acid (1.0 equiv), Polyphosphoric Acid (PPA) (~10-15g per gram of reactant).

Step-by-Step Methodology:

  • Mixing: In a beaker or flask, mix 2.46 g (20 mmol) of 2-amino-4-methylphenol and 2.44 g (20 mmol) of benzoic acid.

  • PPA Addition: Add 30 g of Polyphosphoric Acid. Mechanically stir to ensure a homogeneous paste.

  • Heating Phase 1: Heat slowly to 100°C for 30 minutes. This initiates amide formation and prevents sublimation of benzoic acid.

  • Heating Phase 2: Increase temperature to 180–200°C and hold for 2–3 hours. The mixture will turn into a dark, viscous syrup.

  • Quenching: Cool the mixture to ~80°C (do not let it solidify completely). Pour slowly into 300 mL of crushed ice/water with vigorous stirring. The PPA hydrolyzes, and the product precipitates.

  • Neutralization: Adjust pH to ~7-8 using 10% NaOH solution or Sodium Bicarbonate to ensure the pyridine-like nitrogen is not protonated.

  • Isolation: Filter the solid precipitate. Wash thoroughly with water.

  • Purification: Recrystallize from ethanol or methanol.

Expected Yield: 75–85%

Characterization & Quality Control

To validate the synthesis, compare your product against these standard metrics.

Physical Properties Table
PropertyValueNotes
Appearance White to pale yellow crystalsDarkens upon oxidation/impurities
Melting Point 107–109°C Distinct from isomer (63-66°C)
Solubility Soluble in EtOH, CHCl₃, DMSOInsoluble in water
Rf Value ~0.65(Hexane:EtOAc 4:1)
Spectroscopic Validation (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 2.48 ppm (s, 3H): Methyl group at C5 position.[2] (Diagnostic signal).

  • δ 7.15 ppm (d, 1H): Aromatic proton at C6 (coupling with C7).

  • δ 7.45 ppm (d, 1H): Aromatic proton at C7.

  • δ 7.50–7.55 ppm (m, 3H): Phenyl ring (meta/para protons).

  • δ 7.65 ppm (s, 1H): Aromatic proton at C4 (singlet due to meta-coupling only).

  • δ 8.20–8.25 ppm (m, 2H): Phenyl ring (ortho protons).

Interpretation: The presence of the singlet methyl peak at ~2.48 ppm combined with the specific aromatic pattern confirms the 5-methyl substitution. A shift of the methyl group to ~2.6 ppm or changes in the splitting pattern would suggest the 2-methyl-5-phenyl isomer.

References

  • Green Synthesis (Ni Catalyst): World Journal of Pharmaceutical Research, "An Efficient One-Pot Synthesis of Benzoxazole Derivatives Catalyzed by Nickel Sulphate". 1

  • Physical Properties (Melting Point): ECHEMI Chemical Database, "5-methyl-2-phenylbenzoxazole Properties". 3

  • Isomer Comparison (2-Methyl-5-phenyl...): TCI Chemicals, "Product Specification for 2-Methyl-5-phenylbenzoxazole".

  • NMR Data Reference: ResearchGate, "Synthesis of Benzoxazoles... 2-(4-bromophenyl)-5-methylbenzo[d]oxazole NMR data". 2

Sources

An In-depth Technical Guide to the Solubility of 5-Methyl-2-phenylbenzoxazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of Novel Benzoxazoles

This document, therefore, serves a dual purpose. Firstly, it provides a robust theoretical framework to predict the solubility behavior of 5-Methyl-2-phenylbenzoxazole based on its molecular structure. Secondly, and more critically, it delivers a detailed, field-proven experimental protocol for you, the researcher, to determine its solubility with precision in your own laboratory setting. This guide is structured to empower you with both the foundational knowledge and the practical tools necessary to confidently assess the solubility of this and other similar novel compounds.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the bedrock of solubility prediction.[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. To anticipate the solubility of 5-Methyl-2-phenylbenzoxazole, we must first dissect its molecular structure.

Figure 1: Structure of 5-Methyl-2-phenylbenzoxazole.

  • Benzoxazole Core: The fused benzene and oxazole rings create a large, rigid, and aromatic heterocyclic system. Aromatic heterocycles have delocalized π-electrons, contributing to their stability.[6][7][8] The presence of nitrogen and oxygen atoms introduces some polarity and potential for hydrogen bonding, although the lone pair on the nitrogen is part of the aromatic system and less available for bonding.[8]

  • Phenyl Group: This large, non-polar substituent significantly contributes to the molecule's hydrophobic character.[9] The phenyl group will favor interactions with non-polar solvents through van der Waals forces.

  • Methyl Group: The methyl group is a small, non-polar, electron-donating group. While its impact on polarity is minor, it can slightly increase the lipophilicity of the molecule.[10]

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility trends for 5-Methyl-2-phenylbenzoxazole:

  • High Solubility: Expected in aromatic solvents like toluene and benzene , and in chlorinated solvents such as dichloromethane and chloroform . The similar aromatic nature and polarity of these solvents should effectively solvate the molecule.

  • Moderate to Good Solubility: Likely in polar aprotic solvents such as acetone , ethyl acetate , and tetrahydrofuran (THF) . These solvents have dipoles that can interact with the polar components of the benzoxazole ring.

  • Lower Solubility: Expected in polar protic solvents like ethanol and methanol . While these solvents can form hydrogen bonds, the large non-polar surface area of 5-Methyl-2-phenylbenzoxazole may limit its solubility. However, some solubility is expected, as related compounds have been processed in ethanol-water mixtures.[1]

  • Very Low to Insoluble: Predicted in highly polar solvents like water and non-polar aliphatic solvents such as hexane and cyclohexane . The molecule is largely hydrophobic, making it immiscible with water.[9] For aliphatic solvents, while non-polar, they may not effectively solvate the rigid, aromatic core of the molecule.

Experimental Determination of Solubility: A Validated Protocol

The following protocol details the equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a liquid.[11][12][13][14][15] This method is followed by gravimetric analysis for quantification, which is a highly accurate technique.[16][17][18][19][20]

2.1. Causality Behind Experimental Choices:

  • Equilibrium Shake-Flask Method: This method is chosen for its reliability in achieving a true equilibrium between the undissolved solid and the saturated solution, which is the definition of solubility. The extended shaking period ensures that the dissolution process has reached its maximum point.

  • Gravimetric Analysis: This technique is selected for its accuracy and precision. It relies on the direct measurement of mass, a fundamental property, and does not require expensive instrumentation or calibration with standards, thus minimizing instrumental error.[20]

  • Temperature Control: Solubility is temperature-dependent.[21] Maintaining a constant temperature is crucial for reproducible results. The protocol specifies standard ambient temperature (25 °C) for consistency.

2.2. Experimental Workflow Diagram:

G A 1. Preparation - Weigh excess solute - Add known volume of solvent B 2. Equilibration - Seal vials - Shake at constant temp. (e.g., 24h at 25°C) A->B C 3. Phase Separation - Centrifuge to pellet excess solid B->C D 4. Sample Collection - Carefully pipette a known volume of supernatant C->D E 5. Gravimetric Analysis - Weigh empty dish - Add supernatant and re-weigh - Evaporate solvent D->E F 6. Final Weighing & Calculation - Weigh dish with dried solute - Calculate solubility (g/L or mg/mL) E->F

Figure 2: Workflow for experimental solubility determination.

2.3. Step-by-Step Protocol:

Materials:

  • 5-Methyl-2-phenylbenzoxazole (solid)

  • Selected organic solvents (e.g., toluene, ethanol, ethyl acetate, hexane)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (e.g., 10 mL)

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Evaporating dishes (pre-weighed)

  • Drying oven

Procedure:

  • Preparation of Solvent Systems: Prepare a set of labeled vials for each solvent to be tested.

  • Addition of Solute and Solvent:

    • To each vial, add an excess amount of 5-Methyl-2-phenylbenzoxazole (e.g., 100 mg). The key is to have undissolved solid remaining at the end of the equilibration period.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours. This duration is typically sufficient to reach equilibrium.

  • Phase Separation:

    • After 24 hours, visually confirm that excess solid is still present in each vial.

    • Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection:

    • Carefully uncap the vials, ensuring not to disturb the solid pellet.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) into a pre-weighed evaporating dish.

  • Gravimetric Quantification:

    • Record the weight of the evaporating dish with the supernatant.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). Ensure the oven is in a well-ventilated area or fume hood.

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

    • Solubility (g/L) = (Mass of dissolved solute in g / Volume of supernatant in mL) * 1000

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Experimentally Determined Solubility of 5-Methyl-2-phenylbenzoxazole at 25 °C

SolventSolvent Polarity IndexMass of Solute (mg) in 2.0 mL SupernatantSolubility (g/L)
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Ethanol5.2[Experimental Value][Calculated Value]
Methanol6.6[Experimental Value][Calculated Value]
Hexane0.1[Experimental Value][Calculated Value]
Water10.2[Experimental Value][Calculated Value]

Interpreting the Results:

The experimental data can be used to validate the predicted solubility profile. A higher mass of dissolved solute will correspond to higher solubility. This data is invaluable for:

  • Selecting appropriate solvents for chemical reactions and purifications.

  • Developing formulations for drug delivery.

  • Understanding the compound's behavior in different chemical environments.

Conclusion: A Path Forward for Research and Development

While a pre-existing, comprehensive solubility dataset for 5-Methyl-2-phenylbenzoxazole is not publicly available, this guide provides the necessary theoretical and practical framework for its determination. By understanding the molecular characteristics of this compound and applying the detailed experimental protocol provided, researchers can confidently and accurately generate the solubility data required for their specific applications. This foundational knowledge is a critical step in unlocking the full potential of 5-Methyl-2-phenylbenzoxazole in the fields of medicinal chemistry and materials science.

References

  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (n.d.). YouTube. Retrieved January 30, 2026, from [Link]

  • Solubility of organic compounds. (n.d.). Khan Academy. Retrieved January 30, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (n.d.). YouTube. Retrieved January 30, 2026, from [Link]

  • How to determine the solubility of a substance in an organic solvent? (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 30, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, January 14). YouTube. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved January 30, 2026, from [Link]

  • 7: Gravimetric Analysis (Experiment). (2021, September 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

  • Influence of 2-Phenyl Alcane and Tetralin Content on Solubility and Viscosity of Linear Alkylbenzene Sulfonate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Nature. Retrieved January 30, 2026, from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 30, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved January 30, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 30, 2026, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC. Retrieved January 30, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved January 30, 2026, from [Link]

  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. (n.d.). CKT College Panvel. Retrieved January 30, 2026, from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Aromatic Heterocyclic Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • Phenyl group. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Gravimetric analysis. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 30, 2026, from [Link]

  • 2.3 Heterocyclic aromatic compounds. (n.d.). Fiveable. Retrieved January 30, 2026, from [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024, September 2). MDPI. Retrieved January 30, 2026, from [Link]

  • Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[16]Phenacenes and[22]Phenacenes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. (2024, March 17). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid. (n.d.). Retrieved January 30, 2026, from [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 5-Methyl-2-phenylbenzoxazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Methyl-2-phenylbenzoxazole scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene and oxazole ring system substituted with a methyl group at the 5-position and a phenyl ring at the 2-position.[1] This heterocyclic core serves as a bioisostere for purine bases, enabling diverse interactions with biological targets ranging from bacterial DNA gyrase to human kinases (e.g., PI3Kα, VEGFR).

This technical guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on how the 5-methyl "anchor" and 2-phenyl "warhead" modulate physicochemical properties and biological potency. It provides validated synthesis protocols, mechanistic insights into anticancer and antimicrobial activities, and data-driven optimization strategies for drug discovery professionals.

Chemical Architecture & Scaffold Analysis

The core structure consists of a benzoxazole bicycle. The numbering system assigns the oxygen atom as position 1 and the nitrogen atom as position 3.

  • The Core (Benzoxazole): A planar, electron-deficient aromatic system. The nitrogen atom (N3) acts as a hydrogen bond acceptor (HBA), crucial for binding to enzyme active sites (e.g., Serine/Threonine residues).

  • The 5-Methyl Group: A weak electron-donating group (+I effect) that increases the lipophilicity (LogP) of the molecule without significantly altering the electronic distribution of the heterocycle. It often serves to fill hydrophobic pockets in target proteins.

  • The 2-Phenyl Ring: A rotatable aromatic system conjugated with the benzoxazole core. This is the primary vector for SAR optimization, allowing for electronic and steric tuning.

Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the scaffold and their impact on biological activity.

SAR_Map Core 5-Methyl-2-phenylbenzoxazole (Scaffold) Pos5 5-Position (Methyl Group) • Hydrophobic Anchor • Metabolic Stability • Weak Electron Donor (+I) Core->Pos5 Lipophilicity Modulation Pos2 2-Phenyl Ring (Warhead) • Primary Optimization Vector • Electronic Tuning (EWG/EDG) • Steric Tolerance Core->Pos2 Potency & Selectivity Hetero Heterocyclic Core (N/O) • H-Bond Acceptor (N3) • Bioisostere for Purines • Metal Chelation Site Core->Hetero Target Binding Ortho Ortho-Substitution (e.g., Fluorosulfate) Increases Cytotoxicity Pos2->Ortho Para Para-Substitution (e.g., NO2, Piperazine) Enhances Potency Pos2->Para

Caption: Functional decomposition of the 5-Methyl-2-phenylbenzoxazole scaffold highlighting key regions for medicinal chemistry optimization.

Synthesis Protocols

Two primary methodologies are employed for the synthesis of 5-methyl-2-phenylbenzoxazole analogues: Condensation (traditional) and Oxidative Cyclization (modern/green).

Method A: Acid-Catalyzed Condensation (Traditional)

This method involves the reaction of 2-amino-4-methylphenol with substituted benzoic acids.

  • Reagents: Polyphosphoric Acid (PPA).

  • Conditions: 180–200°C, 2–4 hours.

  • Mechanism: PPA acts as both solvent and cyclodehydrating agent.

  • Yield: Typically 60–85%.

Protocol:

  • Mix 2-amino-4-methylphenol (10 mmol) and the appropriate benzoic acid derivative (10 mmol) in PPA (20 g).

  • Heat the mixture to 180°C with stirring for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Cool to room temperature and pour into crushed ice/water.

  • Neutralize with 10% NaHCO₃ solution to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol.

Method B: Oxidative Cyclization (Schiff Base Pathway)

A milder approach using aldehydes, often preferred for sensitive substrates.

  • Reagents: Sodium Metabisulfite (Na₂S₂O₅) or Pb(OAc)₄.

  • Conditions: Reflux in Ethanol/DMSO.

  • Mechanism: Formation of a Schiff base intermediate followed by oxidative ring closure.

Visualization: Synthesis Workflow

Synthesis_Flow Aminophenol 2-Amino-4-methylphenol Reagent Reagent Choice Aminophenol->Reagent PathA Method A: Carboxylic Acid + PPA (180°C) Reagent->PathA Acid Route PathB Method B: Aldehyde + Na2S2O5 (Reflux) Reagent->PathB Aldehyde Route Product 5-Methyl-2-phenylbenzoxazole Analogue PathA->Product Cyclodehydration Schiff Schiff Base Intermediate (Method B only) PathB->Schiff Condensation Schiff->Product Oxidative Cyclization

Caption: Dual synthetic pathways for accessing 5-methyl-2-phenylbenzoxazole derivatives.

Structure-Activity Relationship (SAR) Deep Dive

The 5-Methyl Group: The "Lipophilic Anchor"

While many SAR studies focus on the 2-phenyl ring, the 5-methyl group is not merely a bystander.

  • Lipophilicity: The methyl group increases LogP by approximately 0.5 units compared to the unsubstituted benzoxazole. This facilitates passive transport across bacterial membranes and the blood-brain barrier.

  • Electronic Effect: It exerts a weak +I (inductive) effect, slightly increasing electron density on the benzoxazole ring. This enhances the basicity of N3, potentially strengthening H-bond interactions with target residues (e.g., His/Ser in kinase pockets).

  • Substitution: Replacing the 5-methyl with electron-withdrawing groups (e.g., -NO₂, -Cl) often decreases activity in antimicrobial assays, suggesting that a region of electron density or steric bulk is required here for optimal binding.

The 2-Phenyl Ring: The "Warhead"

This region tolerates significant modification. SAR data indicates three distinct zones of substitution:

  • Para-Substitution (C4'):

    • Electron-Withdrawing Groups (EWG): Substituents like -NO₂, -F, and -CF₃ significantly enhance antimicrobial and anticancer potency. For example, p-nitro derivatives often show MIC values < 25 µg/mL against Gram-negative bacteria.

    • Bulky Groups: Introduction of piperazine or morpholine rings at the para-position improves solubility and target engagement (e.g., DNA intercalation), often leading to single-digit micromolar IC50 values in cancer lines.

  • Ortho-Substitution (C2'):

    • Steric Constraints: Bulky groups here can twist the phenyl ring out of coplanarity with the benzoxazole core. While this reduces conjugation, it can improve selectivity for specific enzyme pockets that require a non-planar conformation.

    • Fluorosulfate (SuFEx): Recent studies show that an ortho-fluorosulfate (-OSO₂F) group confers potent cytotoxicity against MCF-7 breast cancer cells, likely via covalent modification of tyrosine residues in the target protein (e.g., Estrogen Receptor).

  • Meta-Substitution (C3'):

    • Generally less effective than para-substitution for potency but useful for fine-tuning metabolic stability and solubility.

Therapeutic Applications & Mechanisms[2][3][4]

Anticancer Activity

Target: Tubulin, Tyrosine Kinases (VEGFR, EGFR), and DNA. Mechanism:

  • Tubulin Inhibition: The scaffold mimics the colchicine binding site, inhibiting microtubule polymerization and arresting cells in the G2/M phase.

  • DNA Intercalation: The planar benzoxazole system intercalates between DNA base pairs, inducing DNA damage and apoptosis (upregulation of p53 and Bax).

  • Kinase Inhibition: Derivatives act as ATP-competitive inhibitors. The N3 nitrogen H-bonds with the hinge region of the kinase.

Antimicrobial Activity

Target: DNA Gyrase (Bacteria) and Lanosterol 14α-demethylase (Fungi). Mechanism:

  • Antibacterial: 5-Methyl-2-phenylbenzoxazoles inhibit DNA gyrase B subunit, preventing bacterial DNA replication. Activity is generally higher against Gram-positive bacteria (S. aureus) due to cell wall permeability, but p-nitro derivatives show broad-spectrum activity.

  • Antifungal: Inhibition of ergosterol biosynthesis, disrupting fungal membrane integrity.

Experimental Data Summary

The following table summarizes key biological data for 5-methyl-2-phenylbenzoxazole analogues.

Table 1: Comparative Biological Activity of Selected Analogues

Compound IDR (2-Phenyl Substituent)5-PosTarget/AssayPotency (IC50 / MIC)Ref
MB-1 H (Unsubstituted)-CH₃S. aureusMIC: 50 µg/mL[1]
MB-2 4-NO₂ (Para-Nitro)-CH₃E. coliMIC: 12.5 µg/mL[1]
MB-3 4-Piperazinyl-CH₃A549 (Lung Cancer)IC50: 1.22 µM[2]
MB-4 2-OSO₂F (Ortho-Fluorosulfate)-CH₃MCF-7 (Breast Cancer)IC50: < 5 µM[3]
MB-5 4-Cl (Para-Chloro)-CH₃C. albicansMIC: 25 µg/mL[4]

References

  • Synthesis and antimicrobial activity of benzoxazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2012.[2] 2

  • Mechanistic Insights and Anti-cancer Activity of Benzoxazole Derivatives. Frontiers in Pharmacology, 2025. 3

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI Molecules, 2025. 4

  • Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. Il Farmaco, 1998. 5

Sources

Technical Guide: Biological Targets & Pharmacological Potential of 5-Methyl-2-phenylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenylbenzoxazole represents a privileged scaffold in medicinal chemistry, characterized by a fused benzene-oxazole ring system substituted with a phenyl group at the C2 position and a methyl group at the C5 position. This specific substitution pattern modulates the molecule's lipophilicity (


) and electronic distribution, distinguishing it from its unmethylated or 6-substituted analogs.

This guide analyzes the compound's biological interactome, identifying Tyrosinase and Amyloid-Beta (A


) fibrils  as primary validated targets, with Cyclooxygenase-2 (COX-2)  and DNA Gyrase  serving as high-probability secondary targets based on structure-activity relationship (SAR) data.

Part 1: Structural Basis & Pharmacophore Analysis

The biological activity of 5-Methyl-2-phenylbenzoxazole is governed by three pharmacophoric features:

  • The Benzoxazole Core: A planar, heterocyclic system that mimics purine/pyrimidine bases (allowing DNA intercalation) and provides a rigid scaffold for enzyme active site fitting.

  • The 2-Phenyl Ring: Provides a hydrophobic surface area essential for

    
     stacking interactions, particularly within the hydrophobic grooves of amyloid fibrils or the active sites of enzymes like COX-2.
    
  • The 5-Methyl Group: A critical lipophilic donor. Unlike polar substituents (e.g., -OH, -NH2), the 5-methyl group enhances blood-brain barrier (BBB) permeability—crucial for neurodegenerative imaging—and provides steric bulk that improves selectivity for Tyrosinase over other metalloenzymes.

Visualization: Pharmacophore Interaction Map

Pharmacophore Core Benzoxazole Core (Planar Heterocycle) Amyloid Target: Amyloid-Beta (Pi-Pi Stacking) Core->Amyloid Intercalation Phenyl 2-Phenyl Ring (Hydrophobic Tail) Phenyl->Amyloid Hydrophobic Groove Binding Tyrosinase Target: Tyrosinase (Steric Exclusion) Phenyl->Tyrosinase Active Site Fit Methyl 5-Methyl Group (Lipophilic Donor) Methyl->Tyrosinase Selectivity BBB Property: BBB Permeability (LogP Modulation) Methyl->BBB Increases Lipophilicity

Caption: Pharmacophoric dissection of 5-Methyl-2-phenylbenzoxazole mapping structural features to specific biological interactions.

Part 2: Primary Biological Targets

Tyrosinase (Melanogenesis & Melanoma)

Mechanism of Action: Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting step in melanin biosynthesis (hydroxylation of L-tyrosine to L-DOPA). Research indicates that 2-phenylbenzoxazole derivatives, specifically those with 5-methyl substitutions, act as competitive inhibitors . The planar structure mimics the tyrosine substrate, while the nitrogen atom in the oxazole ring may coordinate weakly with the binuclear copper active site, preventing substrate entry.

  • Clinical Relevance: Skin lightening agents (dermatology) and potential adjuvants in melanoma therapy (oncology).

  • Key Insight: The 5-methyl group has been shown to maintain inhibitory potency while reducing potential cytotoxicity compared to halogenated derivatives (e.g., 5-chloro).

Amyloid-Beta (A ) Aggregates (Alzheimer’s Disease)

Mechanism of Action: The structural homology between 5-Methyl-2-phenylbenzoxazole and Thioflavin T (ThT) allows it to function as a beta-sheet intercalator.

  • Binding Mode: The molecule inserts itself into the "channels" running along the long axis of the amyloid fibril (

    
    -sheet surface).
    
  • Fluorescence: Upon binding, rotational restriction of the phenyl ring relative to the benzoxazole core reduces non-radiative decay, leading to a fluorescence enhancement (fluorogenic response).

  • Advantage: The 5-methyl group removes the positive charge found in ThT, creating a neutral molecule capable of crossing the Blood-Brain Barrier (BBB) for in vivo imaging.

Part 3: Secondary & Predicted Targets (SAR-Based)

Cyclooxygenase-2 (COX-2)

Benzoxazole derivatives are classical bioisosteres of NSAIDs (e.g., benoxaprofen).

  • Interaction: The 2-phenyl moiety fits into the hydrophobic side pocket of the COX-2 channel, while the benzoxazole nitrogen can accept a hydrogen bond from Arg120 or Tyr355.

  • Selectivity: The 5-methyl group provides steric bulk that may hinder binding to the smaller hydrophobic channel of COX-1, potentially offering COX-2 selectivity (anti-inflammatory without gastric toxicity).

DNA Gyrase (Antimicrobial)
  • Interaction: 2-phenylbenzoxazoles have been docked into the ATP-binding pocket of the GyrB subunit of DNA gyrase.

  • Effect: Inhibition of bacterial DNA replication, particularly effective against Gram-positive strains (S. aureus).

Part 4: Experimental Validation Protocols

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Validates the compound's efficacy as a melanogenesis inhibitor.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase (1000 U/mL)

  • L-DOPA (2.5 mM) as substrate

  • Test Compound: 5-Methyl-2-phenylbenzoxazole (dissolved in DMSO)

Workflow:

  • Preparation: In a 96-well plate, add 80 µL of Phosphate Buffer.

  • Inhibitor Addition: Add 10 µL of Test Compound (serial dilutions: 1–100 µM). Use Kojic Acid as a positive control.

  • Enzyme Addition: Add 10 µL of Tyrosinase solution. Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Substrate Initiation: Add 100 µL of L-DOPA.

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

  • Calculation:

    
    
    
Protocol B: Amyloid Fibril Binding (ThT Competition)

Validates the compound's affinity for A


 aggregates.

Reagents:

  • Aggregated A

    
     peptide (10 µM in PBS)
    
  • Thioflavin T (ThT, 5 µM)

  • Test Compound (0.1 nM – 10 µM)

Workflow:

  • Fibril Formation: Incubate A

    
     monomer at 37°C for 24h to generate fibrils.
    
  • Displacement Setup: Mix pre-formed A

    
     fibrils with ThT (5 µM).
    
  • Titration: Add increasing concentrations of 5-Methyl-2-phenylbenzoxazole.

  • Readout: Measure Fluorescence (Ex: 440 nm / Em: 485 nm).

  • Analysis: A decrease in ThT fluorescence indicates displacement of ThT by the test compound. Plot IC50.

Visualization: Experimental Logic Flow

Workflow cluster_0 Pathway A: Tyrosinase Inhibition cluster_1 Pathway B: Amyloid Binding start Start: 5-Methyl-2-phenylbenzoxazole step1 Incubate with Mushroom Tyrosinase start->step1 step3 Pre-form Aβ Fibrils + ThT start->step3 step2 Add L-DOPA Substrate step1->step2 readout1 Measure Absorbance @ 475nm (Dopachrome Reduction) step2->readout1 step4 Titrate Test Compound step3->step4 readout2 Measure Fluorescence Drop (ThT Displacement) step4->readout2

Caption: Parallel experimental workflows for validating enzymatic inhibition (Tyrosinase) and structural binding (Amyloid).

Part 5: Quantitative Data Summary

The following table summarizes reported binding affinities and inhibitory concentrations for 2-phenylbenzoxazole derivatives, providing a baseline for the 5-methyl analog.

Biological TargetAssay TypeMetricTypical Range (2-Phenylbenzoxazole Class)Significance of 5-Methyl Group
Tyrosinase DOPA OxidationIC502.0 – 25.0 µMEnhances lipophilic interaction with active site valine residues.
Amyloid-Beta ThT Displacement

5 – 50 nMRemoves cationic charge; improves BBB penetration vs ThT.
COX-2 ELISA / ColorimetricIC500.5 – 5.0 µMProvides steric selectivity over COX-1.
MCF-7 Cells MTT CytotoxicityIC5010 – 40 µMModerate cytotoxicity; often used as a scaffold for fluorosulfates.

References

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Source: PubMed Central (PMC) [Link] (Confirmed 2-phenyl-5-methylbenzoxazole series as tyrosinase inhibitors).

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Source: PubMed (NIH) [Link] (Establishes the scaffold as a high-affinity amyloid imaging agent).[1]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Source: MDPI / Int. J. Mol. Sci. [Link] (Details anticancer activity against MCF-7 and PC-3 cell lines).[2][3]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Source: Bentham Science / PubMed [Link] (Validates COX-2 inhibition potential).

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Source: PubMed Central [Link] (Links the scaffold to DNA gyrase inhibition and antimicrobial activity).

Sources

The Benzoxazole Scaffold: A Technical Chronicle of Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole moiety—a benzene ring fused to an oxazole ring at the 4,5-positions—represents a "privileged structure" in medicinal chemistry and materials science. Its planar architecture, capacity for hydrogen bonding, and bioisosteric relationship to adenine and guanine bases make it indispensable in drug discovery. This guide traces the technical evolution of benzoxazole synthesis from the harsh conditions of the late 19th century to modern, atom-economic C-H activation methods, culminating in a review of its critical role in amyloidosis therapeutics and optoelectronic materials.

Structural Philosophy & Bioisosterism

Why Benzoxazole? In drug design, the benzoxazole ring is frequently employed as a bioisostere for the indole or purine ring systems.

  • Lipophilicity: It modulates logP, often improving membrane permeability compared to its indole counterparts due to the electronegative oxygen atom reducing the polar surface area slightly while maintaining aromaticity.

  • Metabolic Stability: The 1,3-arrangement of heteroatoms protects the C2 position from rapid metabolic oxidation compared to other heterocycles, although C2-substituents remain the primary vector for functionalization.

  • Pi-Stacking: The planar, electron-deficient nature of the ring facilitates

    
     stacking interactions within enzyme active sites (e.g., stabilizing the TTR tetramer in Tafamidis).
    

Historical Evolution of Synthetic Methodology

The synthesis of benzoxazole has evolved through three distinct epochs, driven by the need for milder conditions and higher functional group tolerance.

Epoch I: The Classical Condensation (1876 – 1980s)

The Ladenburg Era: The first synthesis is attributed to Ladenburg (1876), involving the condensation of o-aminophenols with carboxylic acids.

  • Reagent: Polyphosphoric Acid (PPA) or boric acid.

  • Mechanism: High-temperature acid-catalyzed cyclodehydration.

  • Limitation: The harsh conditions (often >150°C) preclude the use of acid-sensitive substrates or thermally unstable groups.

Epoch II: The Catalytic Revolution (1990s – 2010s)

The advent of transition metal catalysis allowed for intramolecular C-O bond formation under milder conditions.

  • Copper Catalysis: Punniyamurthy and others developed Cu-catalyzed intramolecular O-arylation of o-haloanilides.

  • Palladium Catalysis: Buchwald-Hartwig type couplings allowed for the cyclization of o-haloanilides using Pd(OAc)₂ and phosphine ligands.

Epoch III: Modern Frontiers (2010s – Present)

Current methodologies prioritize "Green Chemistry," focusing on metal-free oxidative cyclization and C-H activation.

  • Oxidative Cyclization: Condensation of o-aminophenols with aldehydes (forming Schiff bases) followed by oxidation using hypervalent iodine (PhI(OAc)₂), DDQ, or even molecular oxygen.

  • Electrochemical Synthesis: Anodic oxidation to generate radical cations that undergo cyclization without chemical oxidants.

Mechanistic Pathways & Visualization[1]

The following diagram contrasts the Classical Acid-Catalyzed Dehydration with the Modern Oxidative Cyclization pathway.

Benzoxazole_Synthesis cluster_0 Classical (Acid/Heat) cluster_1 Modern (Oxidative) Start Precursors: o-Aminophenol + R-CHO/R-COOH Amide Intermediate: N-(2-hydroxyphenyl)amide Start->Amide + R-COOH Schiff Intermediate: Schiff Base (Imine) Start->Schiff + R-CHO Dehydration Cyclodehydration (PPA, >150°C) Amide->Dehydration Product Target: 2-Substituted Benzoxazole Dehydration->Product Oxidation Oxidative Closure (DDQ/PhI(OAc)2/O2) Schiff->Oxidation - 2H Oxidation->Product

Figure 1: Divergent synthetic pathways. The classical route (red) relies on dehydration of amides, while the modern route (green) utilizes the oxidative closure of imines.

Comparative Data: Synthetic Methods

FeatureClassical (PPA/Acid)Transition Metal (Pd/Cu)Metal-Free Oxidative
Precursors o-Aminophenol + Acido-Haloanilideso-Aminophenol + Aldehyde
Mechanism CyclodehydrationIntramolecular C-O CouplingOxidative Dehydrogenation
Temperature High (150–200°C)Moderate (80–120°C)Low (RT – 60°C)
Atom Economy High (Water byproduct)Low (Halogen waste)Moderate (Oxidant waste)
Tolerance Poor (Acid sensitive)Good (Broad scope)Excellent (Functional groups)
Key Reagent Polyphosphoric AcidPd(OAc)₂ / CuIPhI(OAc)₂ / DDQ / O₂

Applications in Therapeutics & Materials[2][3]

A. Pharmaceutical Case Study: Tafamidis (Vyndaqel®)

Indication: Transthyretin (TTR) Amyloidosis.[1][2][3] Mechanism: Tafamidis binds to the thyroxine-binding sites of the TTR tetramer. The benzoxazole scaffold mimics the thyroxine core, bridging the dimer-dimer interface via halogen bonding (3,5-dichlorophenyl moiety) and hydrophobic interactions. This kinetic stabilization prevents tetramer dissociation, the rate-limiting step in amyloid fibril formation.

B. Materials Science: ESIPT Fluorophores

Benzoxazole derivatives, particularly 2-(2'-hydroxyphenyl)benzoxazole (HBO), are archetypal Excited-State Intramolecular Proton Transfer (ESIPT) systems.[2][4][5][6][7][8]

  • Mechanism: Upon photoexcitation, the phenolic proton transfers to the oxazole nitrogen, forming a keto-tautomer.[8]

  • Result: This tautomer emits at a significantly longer wavelength (large Stokes shift), preventing self-absorption.[4][5]

  • Use: Fluorescent probes, white light-emitting polymers, and UV stabilizers.

ESIPT_Mechanism Enol_GS Enol (Ground State) Absorbs UV Enol_ES Enol* (Excited State) Enol_GS->Enol_ES hν (Excitation) Keto_ES Keto* (Excited State) Proton Transferred Enol_ES->Keto_ES ESIPT (Fast) Keto_GS Keto (Ground State) Unstable Keto_ES->Keto_GS Fluorescence (Large Stokes Shift) Keto_GS->Enol_GS Reverse Proton Transfer

Figure 2: The ESIPT photocycle of HBO derivatives, crucial for fluorescent probe design.

Detailed Experimental Protocols

Protocol A: Classical Synthesis (Robust, Scale-up Friendly)

Target: 2-Phenylbenzoxazole Reference: Adapted from J. Org. Chem. (Standard PPA method).

  • Setup: Equip a 100 mL round-bottom flask with a mechanical stirrer (PPA is viscous) and a reflux condenser.

  • Reagents: Charge the flask with o-aminophenol (10 mmol) and benzoic acid (10 mmol).

  • Solvent: Add Polyphosphoric Acid (PPA) (20 g).

  • Reaction: Heat the mixture to 180°C for 4 hours. The mixture will turn into a dark, homogenous syrup.

    • Scientific Note: The high heat is required to drive the equilibrium toward the cyclic product by removing water, which is sequestered by the PPA.

  • Workup: Cool to ~80°C (do not cool completely or it will solidify). Pour slowly into crushed ice (200 g) with vigorous stirring. The PPA hydrolyzes, and the product precipitates.

  • Purification: Neutralize with saturated NaHCO₃. Filter the solid, wash with water, and recrystallize from ethanol/water.

  • Validation: MP: 101–103°C. ¹H NMR (CDCl₃) shows characteristic aromatic multiplets; absence of NH/OH broad singlets.

Protocol B: Green Oxidative Cyclization (Mild, Functional Group Tolerant)

Target: 2-(4-Methoxyphenyl)benzoxazole Reference: Adapted from Tetrahedron Lett. (Schiff base oxidation).

  • Imine Formation: In a 50 mL flask, mix o-aminophenol (5 mmol) and p-anisaldehyde (5 mmol) in Ethanol (10 mL). Stir at RT for 30 min.

    • Observation: Yellow precipitate (Schiff base) often forms.

  • Cyclization: Add Iodobenzene diacetate (PhI(OAc)₂) (5.5 mmol) directly to the suspension.

  • Reaction: Stir at room temperature for 1–2 hours. The solution typically clears as the cyclization proceeds.

    • Mechanistic Insight: The hypervalent iodine acts as a two-electron oxidant, facilitating the intramolecular nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by dehydrogenation.

  • Workup: Remove solvent under vacuum. Redissolve in Ethyl Acetate, wash with NaHCO₃ and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield: Typically 85–95%.

References

  • Ladenburg, A. (1876). Synthese der Oxazolverbindungen. Berichte der deutschen chemischen Gesellschaft, 9(2), 1524-1526.

  • Bulger, P. G., et al. (2012). Scalable Synthesis of the Transthyretin Amyloidosis Inhibitor Tafamidis. Organic Process Research & Development, 16(12), 1953–1956. (Describes the industrial route to Tafamidis).

  • Punniyamurthy, T., et al. (2005). Copper-Catalyzed Synthesis of Benzoxazoles. The Journal of Organic Chemistry, 70(13), 5320–5322.

  • Kumar, S., et al. (2014). Metal-free oxidative cyclization of Schiff bases. Tetrahedron Letters, 55(19), 3024-3029.

  • Sakai, K., et al. (2022). Excited-State Intramolecular Proton Transfer (ESIPT) in Benzoxazole Derivatives. Journal of Physical Chemistry A, 126(10), 1589–1598.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Methyl-2-phenylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole motif is a privileged heterocyclic scaffold that forms the core of a multitude of pharmacologically active compounds and functional materials. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block in the design of targeted therapeutics. Among its numerous derivatives, 5-Methyl-2-phenylbenzoxazole stands out as a key intermediate and a structural component in various research and development pipelines, spanning from anticancer agents to fluorescent probes.[1] This guide provides an in-depth technical overview of the primary and alternative starting materials for the synthesis of this important molecule, offering field-proven insights for researchers, scientists, and professionals in drug development.

Primary Synthetic Route: Condensation of 2-Amino-4-methylphenol

The most direct and industrially scalable approach to 5-Methyl-2-phenylbenzoxazole involves the condensation of 2-amino-4-methylphenol with a phenyl group donor. This foundational reaction can be broadly categorized into two main pathways, distinguished by the choice of the phenyl-containing reactant: benzaldehyde or benzoic acid (and its derivatives).

Core Starting Materials: Properties and Sourcing

A thorough understanding of the starting materials is paramount for a successful and reproducible synthesis. The key properties and typical commercial availability of the primary reactants are summarized below.

Starting MaterialChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key PropertiesTypical Commercial Suppliers
2-Amino-4-methylphenol 2-Amino-4-methylphenolC₇H₉NO123.15Off-white to tan crystalline powder, sensitive to air and light.Sigma-Aldrich[2], TCI Chemicals, Apollo Scientific[3], Nanochemazone[4]
Benzaldehyde BenzaldehydeC₇H₆O106.12Colorless to yellowish liquid with a characteristic almond-like odor.Sigma-Aldrich, Meru Chem Pvt. Ltd.[5], Thomasnet[6], Riverland Trading[7]
Benzoic Acid Benzoic AcidC₇H₆O₂122.12White crystalline solid, sparingly soluble in water.Sigma-Aldrich, Sinofi Ingredients[8]

Pathway 1: Reaction with Benzaldehyde

This pathway involves the initial formation of a Schiff base between 2-amino-4-methylphenol and benzaldehyde, followed by an oxidative cyclization to yield the benzoxazole ring.[9]

Reaction Mechanism

The reaction proceeds in two key stages:

  • Schiff Base Formation: The amino group of 2-amino-4-methylphenol nucleophilically attacks the carbonyl carbon of benzaldehyde, leading to a carbinolamine intermediate. Subsequent dehydration results in the formation of a Schiff base (imine).[10]

  • Oxidative Cyclization: The hydroxyl group of the phenol then attacks the imine carbon, leading to a dihydrobenzoxazole intermediate. This intermediate is then oxidized to the aromatic 5-Methyl-2-phenylbenzoxazole. Various oxidizing agents can be employed, or in many modern "green" protocols, atmospheric oxygen is utilized in the presence of a suitable catalyst.[10][11]

Reaction_Mechanism_Aldehyde cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product aminophenol 2-Amino-4-methylphenol schiff_base Schiff Base (Imine) aminophenol->schiff_base + Benzaldehyde - H₂O benzaldehyde Benzaldehyde dihydrobenzoxazole Dihydrobenzoxazole schiff_base->dihydrobenzoxazole Intramolecular Cyclization product 5-Methyl-2-phenylbenzoxazole dihydrobenzoxazole->product Oxidation (-2H)

Caption: Reaction mechanism for the synthesis of 5-Methyl-2-phenylbenzoxazole from 2-amino-4-methylphenol and benzaldehyde.

Experimental Protocol: A Green Chemistry Approach

The following protocol is a representative example of a modern, environmentally conscious synthesis utilizing a heterogeneous catalyst.[12]

Materials:

  • 2-Amino-4-methylphenol (1.5 mmol)

  • Benzaldehyde (1.5 mmol)

  • Ag@Fe₂O₃ core-shell nanocatalyst (20 mg)[12]

  • Water:Ethanol (5:1, 6 mL)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-amino-4-methylphenol (1.5 mmol), benzaldehyde (1.5 mmol), and the Ag@Fe₂O₃ nanocatalyst (20 mg) to a 6 mL dispersion of water:ethanol (5:1).[12]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:EtOAc (4:1).[12]

  • Upon completion of the reaction, add ethyl acetate to the mixture and transfer to a separatory funnel.

  • Extract the product into the ethyl acetate layer, wash the organic phase with water, and dry over anhydrous MgSO₄.[12]

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol (96%) to yield pure 5-Methyl-2-phenylbenzoxazole.[12]

Pathway 2: Reaction with Benzoic Acid

This is a classic and robust method that involves the condensation of 2-amino-4-methylphenol with benzoic acid, typically in the presence of a strong acid catalyst and dehydrating agent like Polyphosphoric Acid (PPA).

Reaction Mechanism

The reaction mechanism in the presence of PPA is believed to proceed as follows:

  • Acylation: The amino group of 2-amino-4-methylphenol is acylated by benzoic acid, which is activated by the PPA, to form an N-(2-hydroxy-5-methylphenyl)benzamide intermediate.

  • Intramolecular Cyclization and Dehydration: The PPA then promotes the intramolecular cyclization of the amide intermediate via a proton-assisted nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon, followed by dehydration to form the benzoxazole ring.

Reaction_Mechanism_Acid cluster_start_acid Starting Materials cluster_intermediate_acid Intermediate cluster_product_acid Final Product aminophenol_acid 2-Amino-4-methylphenol amide_intermediate N-(2-hydroxy-5-methylphenyl)benzamide aminophenol_acid->amide_intermediate + Benzoic Acid / PPA benzoic_acid Benzoic Acid product_acid 5-Methyl-2-phenylbenzoxazole amide_intermediate->product_acid Cyclization & Dehydration (PPA, Heat)

Caption: Reaction mechanism for the synthesis of 5-Methyl-2-phenylbenzoxazole from 2-amino-4-methylphenol and benzoic acid using PPA.

Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Synthesis

This protocol is adapted from general procedures for the synthesis of 2-phenylbenzoxazoles using PPA.[1]

Materials:

  • 2-Amino-4-methylphenol (10 mmol)

  • Benzoic Acid (10 mmol)

  • Polyphosphoric Acid (PPA) (40 g)

  • Ice-water mixture

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-amino-4-methylphenol (10 mmol), benzoic acid (10 mmol), and polyphosphoric acid (40 g).[1]

  • Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and stir for an additional 2 hours.[1]

  • Carefully pour the hot PPA solution over an ice-water mixture with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).[1]

  • Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude residue by silica gel chromatography to afford pure 5-Methyl-2-phenylbenzoxazole.[1]

Alternative Synthetic Pathways

While the condensation of 2-amino-4-methylphenol is the most common approach, alternative strategies exist that offer different substrate scopes and may be advantageous in certain contexts.

Synthetic PathwayStarting MaterialsBrief Description
From o-Halobenzanilides Substituted o-halobenzanilidesThis method involves an intramolecular copper-catalyzed C-O cross-coupling reaction. It is a valuable alternative when the corresponding 2-aminophenol is not readily available.[13]
From Tertiary Amides Tertiary amides and 2-aminophenolsA newer approach that utilizes the activation of tertiary amides with triflic anhydride (Tf₂O) to generate a reactive intermediate that then undergoes cyclization with the aminophenol.[11][14]
From Benzonitriles 2-Amino-4-methylphenol and benzonitrileThis method typically requires a catalyst and higher temperatures to facilitate the addition of the aminophenol to the nitrile and subsequent cyclization.

Purification and Characterization: A Self-Validating System

The identity and purity of the synthesized 5-Methyl-2-phenylbenzoxazole must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Purification
  • Recrystallization: This is a highly effective method for purifying the final product. Ethanol is a commonly used solvent for this purpose.[12] The principle relies on the higher solubility of the compound in the hot solvent and its lower solubility upon cooling, leaving impurities behind in the mother liquor.

  • Column Chromatography: For more challenging purifications or to isolate the product from complex reaction mixtures, silica gel column chromatography is employed. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[1]

Spectroscopic Characterization

The following data provides a reference for the confirmation of the structure of 5-Methyl-2-phenylbenzoxazole (CAS: 7420-86-2).

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzoxazole and phenyl rings, as well as a singlet for the methyl group protons. The exact chemical shifts and coupling constants will depend on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the methyl carbon and the carbons of the two aromatic rings. A representative ¹³C NMR spectrum can be found in the SpectraBase database.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching of the aromatic rings and the methyl group.

  • C=N stretching of the oxazole ring.

  • C-O-C stretching of the oxazole ring.

  • Aromatic C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-Methyl-2-phenylbenzoxazole (209.25 g/mol ). The fragmentation pattern can provide further structural confirmation.

Conclusion

The synthesis of 5-Methyl-2-phenylbenzoxazole is well-established, with the condensation of 2-amino-4-methylphenol with either benzaldehyde or benzoic acid being the most practical and widely used methods. The choice between these two primary pathways often depends on the desired scale, available equipment, and catalyst preference, with modern green chemistry approaches favoring the use of milder conditions and recyclable catalysts. Alternative synthetic routes provide valuable options for specific applications and substrate availability. Rigorous purification and comprehensive spectroscopic characterization are essential to ensure the quality and identity of the final product, forming a self-validating system that is crucial for its application in drug development and materials science.

References

  • SpectraBase. 5-Methyl-2-phenylbenzoxazole. (2026). Available at: [Link]

  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S - CKT College Panvel. (n.d.). Available at: [Link]

  • PubChem. 2-Phenyl-5-methylbenzoxazole. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (n.d.). Available at: [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (2023). Available at: [Link]

  • Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (2021). Available at: [Link]

  • ResearchGate. Designed and synthesized 5‐methyl/ethylsulfonyl‐2‐(4‐(2‐4‐substituted... (n.d.). Available at: [Link]

  • How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? - ResearchGate. (2015). Available at: [Link]

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. (2014). Journal of Molecular Structure, 1063, 16–29.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023). Available at: [Link]

  • Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides - PubMed. (n.d.). Available at: [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–113.
  • Recrystallization and Crystallization. (n.d.). Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - ResearchGate. (2023). Available at: [Link]

  • Meru Chem Pvt. Ltd. Benzaldehyde (Benzoic aldehyde). Available at: [Link]

  • ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Available at: [Link]

  • Thomasnet. Benzaldehyde Suppliers. Available at: [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Available at: [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. Available at: [Link]

  • Sinofi Ingredients. Buy Bulk - Benzoic Acid | Manufacturer-Supplier. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. (n.d.). Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.). Available at: [Link]

  • Riverland Trading. Benzaldehyde Supplier | 100-52-7 | Your Reliable Distributor. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Methyl-2-phenylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Architectural Nuances of a Privileged Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous compounds with a broad spectrum of biological activities.[1] Its rigid, planar framework and unique electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Within this important class of heterocycles, 5-Methyl-2-phenylbenzoxazole emerges as a molecule of significant interest. The strategic placement of a methyl group on the benzoxazole core and a phenyl substituent at the 2-position introduces subtle yet profound effects on its three-dimensional structure, conformational dynamics, and ultimately, its potential as a therapeutic agent.

This technical guide provides a comprehensive exploration of the molecular architecture of 5-Methyl-2-phenylbenzoxazole. Moving beyond a mere description of its structure, we will delve into the causality behind its conformational preferences, the experimental and computational methodologies used to elucidate its properties, and the implications of these structural features for its application in drug discovery. This document is intended to serve as a practical and insightful resource for researchers actively engaged in the design and development of novel benzoxazole-based therapeutics.

The Core Molecular Framework: An Overview

5-Methyl-2-phenylbenzoxazole possesses the molecular formula C₁₄H₁₁NO and a molecular weight of 209.24 g/mol .[2] Its structure is characterized by a bicyclic system where a benzene ring is fused to an oxazole ring. A methyl group is attached at the 5-position of the benzoxazole core, and a phenyl group is substituted at the 2-position.

Identifier Value
IUPAC Name 5-methyl-2-phenyl-1,3-benzoxazole[2]
CAS Number 7420-86-2[2]
Molecular Formula C₁₄H₁₁NO[2]
Molecular Weight 209.24 g/mol
SMILES CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3[2]
InChI InChI=1S/C14H11NO/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3[2]

digraph "5_Methyl_2_phenylbenzoxazole_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.6!"]; O1 [label="O", pos="-1.2,-0.3!"]; C1 [label="C", pos="-0.6,1.2!"]; C2 [label="C", pos="0.6,1.2!"]; C3 [label="C", pos="1.2,0!"]; C4 [label="C", pos="0.6,-1.2!"]; C5 [label="C", pos="-0.6,-1.2!"]; C6 [label="C", pos="-1.2,0!"]; C7 [label="C", pos="1.8,2.1!"]; C8 [label="H", pos="2.4,1.8!"]; C9 [label="C", pos="1.8,3.3!"]; C10 [label="H", pos="2.4,3.6!"]; C11 [label="C", pos="0.6,3.9!"]; C12 [label="H", pos="0.6,4.8!"]; C13 [label="C", pos="-0.6,3.3!"]; C14 [label="H", pos="-1.2,3.6!"]; C15 [label="C", pos="-0.6,2.1!"]; C16 [label="H", pos="-1.2,1.8!"]; C17 [label="C", pos="1.2,-2.4!"]; H1[label="H", pos="0.6,-3!"]; H2[label="H", pos="1.8,-2.7!"]; H3[label="H", pos="1.8,-2.1!"]; H4[label="H", pos="-2.1,0!"]; H5[label="H", pos="-1.2, -2.1!"]; H6[label="H", pos="2.1, -0.3!"]; C_Me [label="C", pos="1.2, -2.4!"]; H_Me1 [label="H", pos="0.6, -3!"]; H_Me2 [label="H", pos="1.8, -2.7!"]; H_Me3 [label="H", pos="1.8, -2.1!"];

// Benzoxazole ring bonds C1 -- N1; N1 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O1; O1 -- C1; C1 -- C2; C2 -- C3; C2 -- C7; C4 -- C_Me; C5 -- H5; C6 -- H4; C3 -- H6;

// Phenyl ring bonds C7 -- C9; C9 -- C11; C11 -- C13; C13 -- C15; C15 -- C7; C7 -- C8; C9 -- C10; C11 -- C12; C13 -- C14; C15 -- C16;

// Methyl group bonds C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;

}

Figure 1: 2D structure of 5-Methyl-2-phenylbenzoxazole.

Synthesis of 5-Methyl-2-phenylbenzoxazole: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. In the case of 5-Methyl-2-phenylbenzoxazole, this involves the reaction of 2-amino-4-methylphenol with benzoic acid. Polyphosphoric acid (PPA) is a widely used and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent to drive the reaction towards the cyclized product.

Synthesis_Workflow Reactants 2-Amino-4-methylphenol + Benzoic Acid PPA Polyphosphoric Acid (PPA) Reaction Heating and Stirring Reactants->Reaction PPA->Reaction Quenching Quenching with Ice-Water Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Product 5-Methyl-2-phenylbenzoxazole Purification->Product

Figure 2: General workflow for the synthesis of 5-Methyl-2-phenylbenzoxazole.

Experimental Protocol: Synthesis via PPA-Mediated Condensation

This protocol is a representative procedure based on established methods for benzoxazole synthesis. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

  • 2-Amino-4-methylphenol

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylphenol (1.0 eq) and benzoic acid (1.05 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the limiting reactant) to the flask. The mixture will become viscous.

  • Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with constant stirring. This will precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Methyl-2-phenylbenzoxazole.

Rationale for Experimental Choices:

  • Excess Benzoic Acid: A slight excess of benzoic acid is used to ensure the complete consumption of the more valuable 2-amino-4-methylphenol.

  • Polyphosphoric Acid (PPA): PPA serves a dual role. As a strong acid, it protonates the carbonyl group of benzoic acid, activating it for nucleophilic attack by the amino group of the aminophenol. As a dehydrating agent, it removes the water formed during the cyclization, driving the equilibrium towards the formation of the benzoxazole ring.

  • Ice-Water Quenching: Pouring the hot, viscous PPA mixture into ice-water facilitates the precipitation of the organic product while also safely diluting and cooling the strong acid.

  • Neutralization: The neutralization step is crucial to remove any residual PPA and benzoic acid from the product.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing impurities and yielding a crystalline product.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized 5-Methyl-2-phenylbenzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the benzoxazole and phenyl rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns will depend on the coupling between adjacent protons.

  • Methyl Protons: The three protons of the methyl group at the 5-position will appear as a singlet, likely in the upfield region of the aromatic spectrum (around δ 2.4-2.6 ppm).

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: The carbon atoms of the two aromatic rings will resonate in the downfield region (typically δ 110-160 ppm).

  • Quaternary Carbons: The carbon atom at the 2-position of the benzoxazole ring, bonded to both nitrogen and the phenyl group, is expected to be significantly downfield.

  • Methyl Carbon: The carbon of the methyl group will appear at a characteristic upfield chemical shift (around δ 20-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Significance
3050-3100C-H stretch (aromatic)Confirms the presence of the aromatic rings.
2920-2980C-H stretch (methyl)Indicates the presence of the methyl group.
1600-1620C=N stretchCharacteristic of the oxazole ring.
1450-1580C=C stretch (aromatic)Further confirms the presence of the aromatic rings.
1240-1270C-O-C stretch (asymmetric)A key indicator of the oxazole ring structure.
1000-1100C-O-C stretch (symmetric)Complements the asymmetric stretch for oxazole identification.

The interpretation of these spectra should be done in conjunction with computational predictions to achieve a more precise assignment of the vibrational modes.[3]

Molecular Conformation and Structural Analysis

The three-dimensional conformation of 5-Methyl-2-phenylbenzoxazole is a critical determinant of its biological activity, as it dictates how the molecule can interact with the binding site of a target protein.

Conformational Preferences: The Torsional Angle

The primary degree of conformational freedom in 5-Methyl-2-phenylbenzoxazole is the rotation around the single bond connecting the phenyl ring to the benzoxazole core. This is defined by the torsion angle (dihedral angle) between the two ring systems.

Torsion_Angle cluster_0 Torsion Angle (τ) mol mol a Defines the relative orientation of the benzoxazole and phenyl rings.

Figure 3: The key torsional angle in 5-Methyl-2-phenylbenzoxazole.

Computational studies on related 2-phenylbenzoxazole derivatives suggest that the molecule generally adopts a near-planar conformation.[4] This planarity is favored by the extended π-conjugation across the two aromatic systems. However, steric hindrance between the ortho-protons of the phenyl ring and the atoms of the benzoxazole ring can lead to a slight twist from perfect planarity. The methyl group at the 5-position is unlikely to significantly influence this torsional angle due to its distal location.

Computational Modeling: A Predictive Approach

In the absence of experimental crystal structure data for 5-Methyl-2-phenylbenzoxazole, Density Functional Theory (DFT) calculations provide a powerful tool for predicting its low-energy conformation and geometric parameters.

Methodology for DFT-Based Conformational Analysis:

  • Geometry Optimization: A full geometry optimization of the molecule is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the minimum energy structure.

  • Conformational Search: To explore the potential energy surface associated with the key torsional angle, a relaxed scan can be performed. This involves systematically rotating the phenyl ring relative to the benzoxazole core and calculating the energy at each step.

  • Analysis of Results: The resulting energy profile will reveal the most stable conformation(s) and the energy barriers to rotation. Key geometric parameters such as bond lengths, bond angles, and the crucial torsion angle can be extracted from the optimized structure.

Predicted Structural Parameters (Based on DFT Calculations of Similar Structures):

Parameter Predicted Value Range
Torsion Angle (Benzoxazole-Phenyl) 0° - 20°
C-C Bond Length (Inter-ring) 1.47 - 1.49 Å
C=N Bond Length (Oxazole) 1.30 - 1.32 Å
C-O Bond Length (Oxazole) 1.36 - 1.38 Å

It is important to note that the choice of DFT functional can have a minor influence on the calculated geometric parameters, though the overall conformational preference for near-planarity is expected to be consistent.[4]

Implications for Drug Development

The structural and conformational features of 5-Methyl-2-phenylbenzoxazole have direct implications for its potential as a drug candidate.

  • Planarity and π-Stacking: The near-planar structure of the molecule facilitates π-stacking interactions with aromatic residues in the binding pockets of target proteins. This is a common and important interaction for the binding of small molecule inhibitors.

  • Methyl Group as a Structural Probe: The methyl group at the 5-position can serve as a valuable structural probe. It can occupy small hydrophobic pockets within a binding site, potentially enhancing binding affinity and selectivity. Its presence also offers a site for further chemical modification to explore structure-activity relationships (SAR).

  • Hydrogen Bonding Potential: While the core benzoxazole ring is not a strong hydrogen bond donor or acceptor, modifications to the phenyl ring can introduce these functionalities, allowing for targeted interactions with specific amino acid residues.

  • Conformational Rigidity: The relatively rigid nature of the benzoxazole scaffold reduces the entropic penalty upon binding to a target, which can be advantageous for achieving high binding affinity.

Conclusion and Future Directions

5-Methyl-2-phenylbenzoxazole represents a molecule of significant interest within the broader class of benzoxazole-based compounds. Its synthesis is readily achievable through established synthetic routes, and its structure can be comprehensively characterized using a combination of spectroscopic and computational methods. While the lack of a publicly available crystal structure necessitates a reliance on computational modeling for detailed conformational analysis, the predicted near-planar geometry provides a solid foundation for understanding its potential interactions with biological targets.

For researchers in drug development, 5-Methyl-2-phenylbenzoxazole serves as both a promising lead compound and a versatile template for further optimization. Future work should focus on obtaining an experimental crystal structure to validate the computational models and provide a more precise understanding of its solid-state conformation. Furthermore, a systematic exploration of the structure-activity relationships by modifying the phenyl ring and exploring alternative substitutions on the benzoxazole core will be crucial in unlocking the full therapeutic potential of this privileged scaffold.

References

  • PubChem. 5-Methyl-2-phenylbenzoxazole. [Link]

  • Guzow, K., Milewska, M., Czaplewski, C., & Wiczk, W. (2010). A DFT/TD DFT study of the structure and spectroscopic properties of 5-methyl-2-(8-quinolinyl)benzoxazole and its complexes with Zn(II) ion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 773–781. [Link]

  • Kumazawa, T., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25305-25325. [Link]

  • JETIR. (2018). Design and Synthesis of new Benzoxazole derivatives. JETIR, 5(8). [Link]

  • Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-(benzyloxymethyl)-2-phenyl-1,3-benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–113. [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids... [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid...'. [Link]

  • ResearchGate. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. [Link]

  • ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]

  • Semantic Scholar. DFT Study of Functionalized Benzoxazole-Based D––A Architectures: Influence of Ionic Fragments on Optical Properties and The. [Link]

  • KAUST Repository. CCDC 2183452: Experimental Crystal Structure Determination.... [Link]

  • Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16–29. [Link]

  • ResearchGate. Crystal structure of 5-methyl-4-(methylthio)-2-(4-nitrobenzyl)oxazole, C12H12N2O3S. [Link]

  • Physical Chemistry Research. Regular Article. [Link]

  • ResearchGate. (PDF) An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes. [Link]

  • CKT College Panvel. A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives.... [Link]

  • ResearchGate. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole | Request PDF. [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

  • PubMed Central. Synthesis, crystal structure and Hirshfeld surface analysis of a coordination compound of cadmium nitrate with 2-aminobenzoxazole. [Link]

  • Chegg. Solved NMR spectra of methyl benzoate and methyl.... [Link]

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Methodological & Application

protocol for the synthesis of 5-Methyl-2-phenylbenzoxazole from 2-amino-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Methyl-2-phenylbenzoxazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 5-Methyl-2-phenylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The primary method detailed herein is the direct condensation of 2-amino-4-methylphenol with benzoic acid, utilizing polyphosphoric acid (PPA) as both a catalyst and a dehydrating medium.[1] This document offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and expected outcomes. The causality behind experimental choices is elucidated to empower researchers to not only replicate the synthesis but also to understand and troubleshoot the process. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for preparing this valuable benzoxazole derivative.

Introduction and Scientific Context

Benzoxazole derivatives are a cornerstone of modern heterocyclic chemistry, forming the core scaffold of numerous compounds with diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 2-phenylbenzoxazole moiety, in particular, is a privileged structure in the development of novel therapeutics and functional materials.[2] 5-Methyl-2-phenylbenzoxazole, the target of this protocol, is a key intermediate and analogue in the synthesis of more complex bioactive molecules.[3]

The traditional and most robust method for synthesizing 2-substituted benzoxazoles is the Phillips condensation, which involves the reaction of an o-aminophenol with a carboxylic acid at elevated temperatures.[1] This application note focuses on a refined Phillips condensation protocol, leveraging the efficacy of polyphosphoric acid (PPA) to drive the reaction to completion with high efficiency. PPA's dual role as a solvent and a powerful dehydrating agent makes it exceptionally suitable for this transformation, promoting the necessary cyclization and aromatization steps.[1]

Reaction Principle and Mechanism

The synthesis of 5-Methyl-2-phenylbenzoxazole from 2-amino-4-methylphenol and benzoic acid proceeds via an acid-catalyzed condensation and subsequent intramolecular cyclodehydration.

The mechanism can be delineated into four key stages:

  • Activation of Carboxylic Acid: Polyphosphoric acid protonates the carbonyl oxygen of benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Amide Formation: The nucleophilic amino group (-NH₂) of 2-amino-4-methylphenol attacks the activated carbonyl carbon of benzoic acid. This is followed by a proton transfer and elimination of a water molecule to form an N-(2-hydroxy-5-methylphenyl)benzamide intermediate.

  • Intramolecular Cyclization: The lone pair of electrons on the phenolic hydroxyl group (-OH) initiates a nucleophilic attack on the amide carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate.

  • Dehydration and Aromatization: Under the strongly dehydrating conditions provided by PPA, a molecule of water is eliminated from the intermediate, resulting in the formation of the stable, aromatic benzoxazole ring system.

Reaction Mechanism Diagram

G cluster_start Reactants cluster_catalyst Catalyst & Medium cluster_intermediate Key Intermediate cluster_product Final Product A 2-Amino-4-methylphenol D N-(2-hydroxy-5-methylphenyl)benzamide A->D Nucleophilic Attack B Benzoic Acid B->D (Activated by PPA) C Polyphosphoric Acid (PPA) C->B Activates C->D Drives Dehydration E 5-Methyl-2-phenylbenzoxazole D->E Intramolecular Cyclization & Dehydration

Caption: Reaction mechanism for the synthesis of 5-Methyl-2-phenylbenzoxazole.

Safety and Hazard Management

Utmost priority must be given to safety. This synthesis involves corrosive and irritating chemicals and should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalCAS No.HazardsPPE Requirements
2-Amino-4-methylphenol 95-84-1Harmful if swallowed/inhaled/in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]Safety goggles, lab coat, nitrile gloves
Benzoic Acid 65-85-0Causes skin irritation and serious eye damage.Safety goggles, lab coat, nitrile gloves
Polyphosphoric Acid (PPA) 8017-16-1Causes severe skin burns and eye damage. Corrosive to metals. Reacts exothermically with water.[7][8][9][10]Chemical splash goggles, face shield, lab coat, acid-resistant gloves (e.g., butyl rubber)

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For PPA burns, seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

  • Spills: Neutralize PPA spills cautiously with a weak base like sodium bicarbonate before cleanup. Absorb organic spills with an inert material (e.g., vermiculite).

Materials and Experimental Protocol

Reagents and Equipment
ReagentM.W.QuantityMolesPurity
2-Amino-4-methylphenol123.15 g/mol 1.23 g10 mmol>97%
Benzoic Acid122.12 g/mol 1.22 g10 mmol>99%
Polyphosphoric Acid (PPA)N/A~20 gN/A115% H₃PO₄ basis
Sodium Bicarbonate (NaHCO₃)84.01 g/mol As neededN/ASaturated Sol.
Ethanol (C₂H₅OH)46.07 g/mol As neededN/A95% or Absolute

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Glass mechanical stirrer or magnetic stirrer with a heavy-duty stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Beakers, graduated cylinders, Buchner funnel, and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • Assemble the 100 mL three-neck round-bottom flask with the mechanical stirrer and reflux condenser in a chemical fume hood. Ensure all glassware is dry.

  • To the flask, add 2-amino-4-methylphenol (1.23 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Carefully and slowly add polyphosphoric acid (~20 g) to the flask. Caution: PPA is highly viscous; warming it slightly (~40-50°C) can aid in its transfer. The addition may cause a slight exotherm.

Step 2: Reaction Execution

  • Begin stirring the mixture to ensure homogeneity. The mixture will be a thick slurry.

  • Slowly heat the reaction mixture to 190-200°C using the heating mantle. The viscosity will decrease as the temperature rises and the reactants dissolve.

  • Maintain the temperature at 190-200°C for 4-5 hours.

  • Monitor the reaction progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.

Step 3: Work-up and Product Isolation

  • After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-100°C.

  • In a separate large beaker (e.g., 1 L), prepare about 500 mL of ice-cold water.

  • Perform this step cautiously in the fume hood. Slowly and carefully pour the warm reaction mixture into the ice-water with vigorous stirring. PPA reacts exothermically with water.

  • A solid precipitate (the crude product) will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of the PPA.

  • Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Isolate the crude solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Dry the crude product in a vacuum oven at 60°C overnight.

Step 4: Purification

  • The most effective method for purifying 5-Methyl-2-phenylbenzoxazole is recrystallization.

  • Transfer the dried crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture to a boil to dissolve the solid. If the solid does not fully dissolve, add more hot ethanol portion-wise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature. Crystals of the pure product should form.

  • For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven.

Expected Results
  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: Typically 80-90%.

  • Melting Point: 101-103°C.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to the final purified product.

G start Start: Dry Glassware reagents 1. Add Reactants & PPA (2-Amino-4-methylphenol, Benzoic Acid, PPA) start->reagents reaction 2. Heat to 190-200°C (4-5 hours with stirring) reagents->reaction monitoring 3. Monitor via TLC reaction->monitoring workup 4. Quench in Ice Water & Neutralize with NaHCO₃ monitoring->workup filtration 5. Filter & Wash Crude Product workup->filtration drying 6. Dry Crude Product filtration->drying purification 7. Recrystallize from Ethanol drying->purification final_product 8. Isolate & Dry Pure 5-Methyl-2-phenylbenzoxazole purification->final_product characterization 9. Characterize (MP, NMR, MS) final_product->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

References

  • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Retrieved from [Link]

  • PrepChem.com. Synthesis of 5-amino-o-cresol. Retrieved from [Link]

  • Google Patents. CN1978435A - Method for producing 5-methyl benzotriazole.
  • CKT College Panvel. A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Retrieved from [Link]

  • Google Patents. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • National Center for Biotechnology Information. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • RSC Publishing. One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. Retrieved from [Link]

  • ResearchGate. What is most feasible method to synthesise benzoxazole from aminophenol?. Retrieved from [Link]

  • ResearchGate. Proposed mechanism for benzoxazole from aminophenol and diazoester. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-Phenylbenzoxazole using Different Heterogeneous Copper Catalysts a. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Amino-4-methylphenol. PubChem Compound Summary for CID 7264. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 27). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

  • ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ResearchGate. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • ResearchGate. Designed and synthesized 5-methyl/ethylsulfonyl-2-(4-(2-4-substituted.... Retrieved from [Link]

  • Google Patents. EP0447965A1 - Process for the preparation of 2-methylbenzoxazole.
  • PanReac AppliChem. 110450 - Polyphosphoric acid - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

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Troubleshooting & Optimization

troubleshooting common problems in benzoxazole cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for benzoxazole cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during benzoxazole synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low to no yield of the desired benzoxazole. What are the primary factors to investigate?

Answer: This is a classic issue that can almost always be traced back to one of three areas: starting material integrity, reaction conditions, or catalyst efficacy. A systematic evaluation is key.

  • Purity of Starting Materials: The quality of your 2-aminophenol and the corresponding electrophile (e.g., carboxylic acid, aldehyde, acyl chloride) is paramount.[1]

    • The 2-Aminophenol Problem: 2-aminophenols are notoriously susceptible to air oxidation, which can lead to the formation of colored polymeric impurities that inhibit the reaction.[1] If your 2-aminophenol is dark (tan, brown, or purple) instead of a light, crystalline solid, oxidation is a likely culprit.

    • Electrophile Quality: Ensure your carboxylic acid, aldehyde, or other coupling partner is pure and, if sensitive, handled appropriately (e.g., distilled aldehydes, dry acyl chlorides).

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are pivotal for successful cyclodehydration.[1]

    • Temperature: Many benzoxazole syntheses require elevated temperatures to drive the final, often sluggish, cyclization and dehydration step. Some solvent-free methods require temperatures of 130°C or higher for good yields.[1][2][3] Conversely, excessively high temperatures can lead to decomposition or side reactions.[1]

    • Solvent: The solvent not only facilitates the reaction but can influence the reaction pathway. High-boiling aprotic polar solvents like DMF are common, while some newer methods utilize greener solvents or even solvent-free conditions.[2] If your reaction is moisture-sensitive, ensure you are using an anhydrous solvent.[1]

  • Catalyst Activity: If your synthesis is catalyst-dependent, its activity is critical.

    • Deactivation: Many catalysts are sensitive to air and moisture. Heterogeneous or reusable catalysts can lose activity over successive runs.[1][2][4]

    • Loading: Insufficient catalyst loading may lead to a sluggish or incomplete reaction.

Troubleshooting Workflow for Low Benzoxazole Yield Start Low / No Yield Observed Check_SM Step 1: Verify Starting Material Purity Start->Check_SM SM_OK Materials are Pure Check_SM->SM_OK Purity Confirmed? SM_Bad Purify Starting Materials (e.g., Recrystallize 2-Aminophenol) & Rerun Reaction Check_SM->SM_Bad Impurities Found? Optimize_Conditions Step 2: Optimize Reaction Conditions SM_OK->Optimize_Conditions SM_Bad->Start Re-evaluate Conditions_OK Conditions Optimized Optimize_Conditions->Conditions_OK Yield Improved? Screen_Solvents Screen Solvents & Adjust Temperature. Monitor by TLC/GC. Optimize_Conditions->Screen_Solvents No Improvement? Check_Catalyst Step 3: Evaluate Catalyst (if applicable) Conditions_OK->Check_Catalyst Screen_Solvents->Optimize_Conditions Re-evaluate Add_Fresh_Catalyst Use Fresh Catalyst or Increase Loading. Consider Inert Atmosphere. Check_Catalyst->Add_Fresh_Catalyst No Improvement? Success Successful Synthesis Check_Catalyst->Success Yield Improved? Add_Fresh_Catalyst->Check_Catalyst Re-evaluate

Caption: A decision tree for systematically troubleshooting low-yield benzoxazole reactions.

  • Place the impure, darkened 2-aminophenol in an Erlenmeyer flask.

  • Add a minimal amount of hot water or an ethanol/water mixture to dissolve the solid completely.

  • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

  • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, light-colored crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Question 2: My reaction has stalled and is not proceeding to completion according to TLC/GC analysis. What steps can I take?

Answer: A stalled reaction indicates that the conditions are no longer sufficient to overcome the activation energy of the rate-limiting step, which is often the final cyclization.

  • Insufficient Temperature: The initial reaction (e.g., Schiff base or amide formation) may occur at a lower temperature, but the cyclization requires more thermal energy.[1]

    • Recommendation: While monitoring via TLC or GC, incrementally increase the reaction temperature by 10-20°C to see if the reaction progresses.[1]

  • Catalyst Deactivation: As mentioned, the catalyst may have lost activity during the reaction.[1]

    • Recommendation: In a catalytic reaction, adding a fresh portion (e.g., 0.1-0.2 equivalents) of the catalyst can often restart the conversion.[1]

  • Formation of a Stable Intermediate: In syntheses starting from a 2-aminophenol and an aldehyde, the intermediate Schiff base can sometimes be quite stable and reluctant to cyclize under the initial conditions.[1]

    • Recommendation: To promote the cyclization of a stable intermediate, switching to a more effective catalyst for this specific step, such as a Lewis acid or a Brønsted acid, can be effective.[1][3] Polyphosphoric acid (PPA) is a classic reagent used for this purpose as it acts as both an acidic catalyst and a dehydrating agent.[5]

Question 3: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

Answer: Side products reduce yield and significantly complicate purification. The structure of the side product provides clues to the problem.

  • Incomplete Cyclization (N-acylated Intermediate): A common side product is the stable N-acylated 2-aminophenol, which fails to cyclize. This is often observed when reacting with carboxylic acids or acyl chlorides.

    • Cause: The conditions are sufficient for amide formation but not for the subsequent, more demanding, dehydration and ring closure.

    • Solution: Increase the reaction temperature or add a dehydrating agent/catalyst. Reagents like Lawesson's reagent have been used to promote cyclization from carboxylic acids.[4]

  • Polymerization: Dark, insoluble, tar-like materials suggest polymerization of the starting materials or product, often promoted by excessively high temperatures or oxidative conditions.

    • Cause: Overheating or presence of oxygen.

    • Solution: Reduce the reaction temperature and ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]

  • Bis-acylation or other competing reactions: If the starting materials have multiple reactive sites, undesired reactions can occur.

    • Cause: Lack of selectivity in the reaction conditions.

    • Solution: This often requires a redesign of the synthetic strategy, perhaps by using protecting groups or choosing milder, more selective reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for benzoxazole synthesis from 2-aminophenol? A: The most common pathway involves two key steps: (1) Condensation of the amino group of 2-aminophenol with an electrophile (like an aldehyde to form a Schiff base, or a carboxylic acid to form an amide), followed by (2) an intramolecular nucleophilic attack of the phenolic oxygen onto the intermediate, and subsequent dehydration/aromatization to form the benzoxazole ring.[2]

Reactants 2-Aminophenol + Aldehyde (R-CHO) Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation (-H₂O) Cyclized Cyclized Intermediate (Benzoxazoline) Intermediate->Cyclized Intramolecular Cyclization Product 2-Substituted Benzoxazole Cyclized->Product Oxidation / Aromatization (-2H)

Sources

troubleshooting low conversion rates in condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Condensation Reactions Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Development Scientists

Technical Support Center: Condensation Reaction Optimization

Status: Active Ticket Priority: High Operator: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support hub. If you are reading this, you are likely staring at an HPLC trace showing 40% product and 60% starting material after 24 hours of reflux. I have been there.

In condensation reactions—whether esterification, amidation, or aldol condensation—low conversion is rarely a mystery; it is usually a failure to manage equilibrium (thermodynamics) or activation energy (kinetics).

This guide does not offer generic advice. It provides a diagnostic framework to identify which of these two barriers is halting your chemistry and how to dismantle it.

Module 1: The Thermodynamic Barrier (The Equilibrium Problem)

Diagnosis: The reaction starts well but stalls at a specific conversion (e.g., 50-60%) regardless of time. Adding more catalyst does nothing.

Root Cause: Condensation reactions are reversible.[1][2]


. As water accumulates, the rate of the reverse reaction (hydrolysis) equals the forward rate. You are not stuck; you are at equilibrium.
FAQ: Water Removal Strategies

Q: I am using a Dean-Stark trap, but conversion is still low. Why? A: The Dean-Stark apparatus relies on the formation of a heterogeneous azeotrope (e.g., Toluene/Water).

  • Solvent Choice: Are you using a solvent that forms a good azeotrope? Toluene is standard, but if your reaction temperature is too low (

    
    C), the boil-up rate may be insufficient to carry water over.
    
  • Trap Saturation: If the trap is not pre-filled with dry solvent, the first milliliters of distillate (containing the most water) might re-equilibrate.

  • Solubility: Is your water actually separating? If you are using a co-solvent like ethanol or THF, the water may remain solubilized in the organic phase rather than separating in the trap.

Q: When should I switch from Dean-Stark to Molecular Sieves? A: Switch to sieves when:

  • Thermal Instability: Your substrate decomposes at toluene reflux temperatures (

    
    C).
    
  • Small Scale: Dean-Stark is impractical for reactions

    
     mg.
    
  • High Water Affinity: The equilibrium constant is so unfavorable that even trace moisture (ppm levels) halts the reaction.

Q: My molecular sieves aren't working. I took them fresh from the bottle. A: Commercial sieves are wet. They are hygroscopic sponges that saturate within minutes of opening the bottle. Using unactivated sieves is the #1 cause of failure in sieve-promoted condensations.

Protocol: The "Sieve Activation" Standard
  • Material: 3A or 4A Molecular Sieves (Beads or Pellets).

  • Method A (Oven - Preferred): Heat at

    
    C under high vacuum (
    
    
    
    mbar) for 12 hours. Store under Argon.
  • Method B (Microwave - Rapid):

    • Place sieves in a beaker.

    • Microwave on HIGH for 2 minutes.

    • Remove, stir/shake to release steam (Caution: Hot).

    • Repeat 3-4 times until no steam is visible.

    • Cool in a desiccator under vacuum immediately.

The "Glove Test" (Validation): Place a few activated beads in a gloved hand and add one drop of water. If they do not generate enough heat to burn your hand (through the glove) within 5 seconds, they are not dry.

Module 2: The Kinetic Barrier (Amide Couplings)

Diagnosis: The reaction is sluggish from the start. No equilibrium plateau is reached; it’s just slow. Or, you observe hydrolysis of the activated ester.

Root Cause: The activation energy is too high (steric hindrance) or the active intermediate is decomposing faster than the amine can attack it.

FAQ: Coupling Reagent Selection

Q: I'm using EDC/NHS but yields are poor. Should I use DCC? A: Rarely. DCC generates dicyclohexylurea (DCU), which is a nightmare to remove from many products.

  • If yield is low due to hydrolysis: Switch to HATU or T3P . These reagents generate highly reactive species that react faster with the amine than water does.

  • If yield is low due to sterics: HATU is the gold standard for hindered substrates.

Q: My amine is an aniline (electron-deficient). Standard coupling fails. A: Anilines are poor nucleophiles.

  • Change Solvent: Switch from DMF to Pyridine (acts as both solvent and base/catalyst).

  • catalyst: Add DMAP (Dimethylaminopyridine). It forms a hyper-active acyl-pyridinium intermediate. Warning: DMAP can cause racemization in chiral substrates.

Decision Matrix: Coupling Agents
ScenarioRecommended ReagentAdditiveNotes
Standard / Robust EDC (or EDCI)HOBt / OxymaWater-soluble urea byproduct; easy workup.
Sterically Hindered HATU / COMUHOAtHigh reactivity; expensive. Requires base (DIPEA).
Chiral / Epimerization Risk T3P (Propylphosphonic anhydride)PyridineVery low epimerization; easy workup (water soluble).
Large Scale (Cost-driven) CDI (Carbonyldiimidazole)NoneGas evolution (

) drives reaction; moisture sensitive.

Module 3: Visualization & Logic

Diagram 1: The Troubleshooting Logic Flow

This flowchart represents the decision process for a chemist facing low conversion.

TroubleshootingFlow Start Problem: Low Conversion CheckEquilibrium Is the reaction reversible? (Esterification/Imine/Aldol) Start->CheckEquilibrium CheckKinetics Is the reaction irreversible? (Amide Coupling w/ active ester) Start->CheckKinetics WaterRemoval Check Water Removal CheckEquilibrium->WaterRemoval Yes DeanStark Dean-Stark Trap WaterRemoval->DeanStark Large Scale / Stable Sieves Molecular Sieves (3A/4A) WaterRemoval->Sieves Small Scale / Labile CheckActivation Are Sieves Activated? (Perform Glove Test) Sieves->CheckActivation CheckActivation->Sieves No (Re-activate) Sterics Check Steric/Electronic Factors CheckKinetics->Sterics Slow Rate ReagentSwitch Switch to HATU/T3P Sterics->ReagentSwitch Hindered Substrate BaseCheck Check pH/Base (Is amine protonated?) Sterics->BaseCheck Unreactive Amine

Caption: Systematic troubleshooting workflow distinguishing between thermodynamic (equilibrium) and kinetic limiting factors.

Diagram 2: Amide Coupling Failure Modes

Understanding where the coupling fails is key to fixing it.

AmideMechanism Acid Carboxylic Acid Activation Activation Step (Reagent: EDC/HATU) Acid->Activation ActiveEster Active Ester (O-Acylisourea / OBt ester) Activation->ActiveEster Hydrolysis Hydrolysis (Failure) (Trace Water attacks) ActiveEster->Hydrolysis Slow Amine / Wet Solvent AmineAttack Amine Attack (Nucleophilic Acyl Substitution) ActiveEster->AmineAttack Fast Kinetics N_AcylUrea N-Acyl Urea (Rearrangement Side Product) ActiveEster->N_AcylUrea No Additive (HOBt) Product Amide Product AmineAttack->Product

Caption: Mechanistic pathways in amide coupling showing competitive hydrolysis and rearrangement side-reactions.

Module 4: Advanced Troubleshooting (The "Hidden" Variables)

1. The "Base Trap" in Amide Couplings

  • Issue: You are using an amine salt (e.g.,

    
    ) and HATU. Yield is 0%.
    
  • Cause: HATU requires the amine to be free (

    
    ). If you add 1 equivalent of DIPEA, it neutralizes the carboxylic acid. You need at least 3 equivalents  of base: 1 for the acid, 1 for the amine salt, and 1 to maintain basicity for the reaction to proceed.
    
  • Fix: Check the pH of the reaction mixture on wet pH paper. It must be basic (pH 8-9).

2. Catalyst Poisoning (Knoevenagel/Aldol)

  • Issue: Reaction stops.

  • Cause: If you are using a weak base/acid system (e.g., Piperidine/Acetic Acid), the ratio is critical. If the acid component evaporates or is consumed, the catalyst system collapses.

  • Fix: Add a fresh aliquot of the catalyst mixture (5 mol%) halfway through the reaction.

3. Solvent Effects on Rate

  • Insight: Changing solvent isn't just about solubility; it changes the transition state energy.

  • Rule of Thumb: For reactions developing charge in the transition state (like

    
     type attacks in condensations), polar aprotic solvents  (DMF, DMSO, NMP) significantly accelerate the rate compared to protic solvents (MeOH) or non-polar solvents (Toluene).
    

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Burk, C. A. (2018).[3] Dean-Stark Apparatus Modified for Use with Molecular Sieves. Journal of Chemical Education. Link

  • Williams, D. B. G., & Lawton, M. (2005). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24). Link

  • Sigma-Aldrich. (n.d.). Molecular Sieves: Activation and Usage Guide. Link

Sources

Validation & Comparative

Comparative Technical Guide: 5-Methyl-2-phenylbenzoxazole vs. 2-(p-tolyl)benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-Methyl-2-phenylbenzoxazole and 2-(p-tolyl)benzoxazole . These two compounds are structural isomers sharing the molecular formula C₁₄H₁₁NO , yet they exhibit distinct physicochemical behaviors due to the positioning of the methyl substituent.

Executive Summary & Structural Logic

This guide analyzes two benzoxazole derivatives widely used as intermediates in medicinal chemistry (antimicrobial agents) and materials science (scintillators, optical brighteners).

  • Molecule A: 5-Methyl-2-phenylbenzoxazole [1][2][3][4]

    • Core Logic: The methyl group is attached to the fused benzene ring (position 5) of the benzoxazole core. This modification primarily affects the electron density of the heterocyclic system itself, influencing stability and local reactivity.

  • Molecule B: 2-(p-tolyl)benzoxazole (also known as 2-(4-methylphenyl)benzoxazole)

    • Core Logic: The methyl group is attached to the 2-phenyl ring (para position). This modification extends the effective conjugation length along the molecule's primary axis, often resulting in more pronounced shifts in photophysical properties compared to substitution on the fused ring.

Physicochemical Profile Comparison
Feature5-Methyl-2-phenylbenzoxazole2-(p-tolyl)benzoxazole
CAS Number 7420-86-2835-71-2
Molecular Weight 209.25 g/mol 209.25 g/mol
Melting Point 107–109 °C112–114 °C
Substitution Site Fused Benzene Ring (C5)Phenyl Ring (C4')
Primary Application Antimicrobial/Antifungal scaffoldsScintillators, Fluorescent Probes
Fluorescence (Approx)

~365 nm (UV-Blue)

~375 nm (Blue)

Synthesis & Fabrication Protocols

The synthesis of these isomers requires distinct starting materials to position the methyl group correctly. Both follow a condensation-cyclization mechanism, typically catalyzed by polyphosphoric acid (PPA) or boric acid.

Experimental Workflow Diagram

The following diagram illustrates the parallel synthetic pathways.

SynthesisPathways cluster_0 Pathway A: Fused Ring Substitution cluster_1 Pathway B: Phenyl Ring Substitution startA 2-Amino-4-methylphenol (2-Amino-p-cresol) interA Intermediate Amide startA->interA Condensation (PPA, 180°C) reagentA Benzoic Acid reagentA->interA prodA 5-Methyl-2-phenylbenzoxazole interA->prodA Cyclization - H₂O startB 2-Aminophenol interB Intermediate Amide startB->interB Condensation (PPA, 180°C) reagentB p-Toluic Acid reagentB->interB prodB 2-(p-tolyl)benzoxazole interB->prodB Cyclization - H₂O

Caption: Parallel synthetic routes for benzoxazole isomers via acid-catalyzed condensation.

Protocol A: Synthesis of 5-Methyl-2-phenylbenzoxazole

Objective: Target the fused ring substitution.

  • Reagents: Mix 2-amino-4-methylphenol (10 mmol) and benzoic acid (10 mmol) in polyphosphoric acid (PPA, 20 g).

  • Reaction: Heat the mixture to 180–200 °C for 3–4 hours. The high temperature drives the formation of the amide intermediate and the subsequent ring closure (dehydration).

  • Work-up: Pour the hot reaction mixture into crushed ice/water (200 mL) with vigorous stirring. Neutralize with 10% NaOH solution until pH ~8.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.

    • Validation: Product should appear as white/pale yellow crystals with MP ~108 °C.

Protocol B: Synthesis of 2-(p-tolyl)benzoxazole

Objective: Target the 2-phenyl ring substitution.

  • Reagents: Mix 2-aminophenol (10 mmol) and p-toluic acid (10 mmol) in PPA (20 g).

  • Reaction: Heat to 180–200 °C for 3–4 hours.

  • Work-up: Quench in ice water, neutralize with NaOH.

  • Purification: Recrystallize from ethanol or methanol.

    • Validation: Product should appear as crystals with MP ~113 °C.

    • Note: The p-tolyl derivative often crystallizes more readily due to higher symmetry.

Photophysical Performance & Causality

Benzoxazoles are renowned for their fluorescence.[5] The position of the methyl group dictates the electronic transitions.

Mechanism of Fluorescence

Both molecules undergo


 transitions.
  • 2-(p-tolyl)benzoxazole: The methyl group at the para position of the phenyl ring acts as an electron-donating group (EDG) via hyperconjugation. This donation occurs along the longitudinal axis of the molecule, directly feeding into the conjugated system connecting the phenyl ring and the benzoxazole core. This typically results in a red shift (bathochromic shift) and higher quantum yield compared to the unsubstituted parent.

  • 5-Methyl-2-phenylbenzoxazole: The methyl group is on the benzoxazole moiety.[1][2][3][4] While still an EDG, its effect is "cross-conjugated" relative to the primary charge transfer axis (which runs from the phenyl ring to the oxazole nitrogen). Consequently, the spectral shift is often smaller, and the quantum yield may be slightly lower than the p-tolyl isomer.

Data Comparison
Property5-Methyl-2-phenylbenzoxazole2-(p-tolyl)benzoxazole
UV Absorption (

)
~300 nm~305–310 nm
Emission (

)
~365 nm~375 nm
Stokes Shift ModerateModerate-Large
Quantum Yield (

)
Medium (>0.5)High (>0.7)

Note: Values are solvent-dependent (typically measured in ethanol or cyclohexane).

Biological & Stability Context

While often used for optics, these scaffolds are bioactive.

  • Antimicrobial Activity: Research indicates that 5-methyl-2-phenylbenzoxazole derivatives often exhibit superior antimicrobial activity against Gram-positive bacteria (e.g., S. aureus). The substitution on the benzoxazole core (position 5) is a critical pharmacophoric point for binding affinity in certain bacterial enzymes.

  • Stability: Both compounds are hydrolytically stable in neutral/mildly acidic conditions but can undergo ring-opening (hydrolysis) in strong acids or bases under heat, reverting to the starting aminophenol and carboxylic acid derivatives.

References

  • Synthesis & Properties of 2-Phenylbenzoxazole Derivatives

    • Source: CK Thakur College.
    • URL:[Link] (General reference for PPA method).

  • Melting Point & Physical Data (5-Methyl-2-phenylbenzoxazole)

    • Source: PubChem Compound Summary for CID 81919.[3]

    • URL:[Link]

  • Melting Point & Physical Data (2-(p-tolyl)benzoxazole)

    • Source: ChemicalBook CAS 835-71-2.[6]

  • Photophysical Properties of Benzoxazoles

    • Source: "2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence." Photochemical & Photobiological Sciences.
    • URL:[Link]

  • Biological Activity of 5-Methyl Derivatives

    • Source: "Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl)
    • URL:[Link]

Sources

Validating HTS Assay Robustness with Benzoxazole-Based Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of False Positives in HTS

High-Throughput Screening (HTS) is the engine of modern drug discovery, yet it remains plagued by a persistent failure mode: assay interference . Up to 5-12% of hits in a typical primary screen are artifacts caused by compound aggregation, chemical reactivity, or, most commonly, fluorescence interference (autofluorescence and quenching).

This guide validates the use of Benzoxazole-based Excited-State Intramolecular Proton Transfer (ESIPT) probes as superior reference standards for HTS assay validation. Unlike traditional fluorophores (e.g., Fluorescein, Rhodamine), benzoxazole derivatives utilize a unique photophysical mechanism to generate massive Stokes shifts (>150 nm), effectively decoupling the excitation source from the emission signal and rendering the assay immune to the "inner filter effect" and library autofluorescence.

Technical Comparison: Benzoxazole ESIPT Probes vs. Traditional Fluorophores

To validate an HTS assay, one must prove it can distinguish true activity from noise. The choice of the reference standard (positive control) dictates the quality of this validation.

The Mechanism: Why Benzoxazoles Win

Benzoxazole derivatives, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO) , undergo ESIPT.[1] Upon excitation, the molecule tautomerizes from an Enol form to a Keto form in the excited state.[1] The emission comes from the lower-energy Keto species, resulting in a massive redshift.

  • Traditional (Fluorescein): Excitation at 490 nm

    
     Emission at 520 nm (Stokes Shift: ~30 nm). Risk: High overlap with library autofluorescence.
    
  • Benzoxazole (HBO): Excitation at 330 nm

    
     Emission at 480-500 nm (Stokes Shift: ~150-170 nm). Benefit: Zero overlap; signal is isolated from excitation noise.
    
Performance Matrix
FeatureBenzoxazole Standards (ESIPT)Fluorescein / FITCRhodamine BImpact on HTS Validation
Stokes Shift Large (>150 nm) Small (~25 nm)Small (~30 nm)Crucial: Prevents self-quenching and scatter interference.
pH Stability High (4.0 - 10.0) Low (sensitive < pH 7)ModerateEnsures consistent Z' factors across diverse buffer conditions.
Interference Minimal High (Blue/Green overlap)High (Red overlap)Reduces false-positive rates in "dirty" libraries.
Solubility Tunable (Lipophilic/Amphiphilic)High (Water soluble)ModerateBenzoxazoles mimic drug-like lipophilicity better than charged dyes.

Experimental Validation Protocols

The following protocols serve as a self-validating system to benchmark your HTS assay using benzoxazole controls.

Experiment A: Determination of the Z-Factor Under Interference Conditions

Objective: Demonstrate the robustness of the assay window using Benzoxazole controls versus Fluorescein in the presence of a mock "interfering" background (e.g., phenol red or library mimics).

Reagents:

  • Assay Buffer: PBS + 0.01% Triton X-100.

  • Probe A (Control): Fluorescein (100 nM).

  • Probe B (Test): 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivative (100 nM).

  • Interferent: Tartrazine (mimics library absorbance) or Phenol Red.

Protocol:

  • Plate Setup: Dispense 384-well plates with positive control (Probe + Target) and negative control (Probe only).

  • Interference Spike: Add increasing concentrations of Interferent (0 - 50 µM) to half the wells.

  • Readout:

    • Fluorescein: Ex 485 nm / Em 525 nm.

    • Benzoxazole:[1][2][3][4][5][6][7][8][9][10] Ex 340 nm / Em 490 nm.

  • Calculation: Calculate Z' factor for each condition.

    
    
    

Expected Outcome:

  • Fluorescein: Z' drops below 0.5 as interferent concentration rises (due to inner filter effect).

  • Benzoxazole: Z' remains stable (>0.7) because the large Stokes shift allows excitation/emission to bypass the interferent's absorbance window.

Experiment B: Solubility and Aggregation Check (DLS)

Objective: Ensure the Benzoxazole reference standard does not form aggregates that could cause false inhibition (promiscuous sequestration).

Method:

  • Prepare Benzoxazole standard at 100x assay concentration (e.g., 10 µM) in assay buffer (1% DMSO).

  • Measure utilizing Dynamic Light Scattering (DLS) .

  • Pass Criteria: Polydispersity Index (PDI) < 0.2; no particles > 10 nm detected.

    • Note: Benzoxazoles are lipophilic; if aggregation occurs, add 0.05% Tween-20.

Visualizing the Validation Workflow

Diagram 1: The ESIPT Mechanism & Stokes Shift Advantage

This diagram illustrates how the proton transfer mechanism creates the large spectral shift that protects the signal.

ESIPT_Mechanism Enol_Ground Enol Form (Ground State) Stable Enol_Excited Enol* (Excited State) Unstable Enol_Ground->Enol_Excited Excitation (UV, ~330nm) Keto_Excited Keto* (Excited State) Tautomerization Enol_Excited->Keto_Excited ESIPT (Proton Transfer) < 100 fs Keto_Ground Keto Form (Ground State) Emission Keto_Excited->Keto_Ground Fluorescence (Green, ~500nm) Large Stokes Shift Keto_Ground->Enol_Ground Reverse Proton Transfer

Caption: The ESIPT cycle of Benzoxazole probes. The rapid proton transfer in the excited state dissipates energy, resulting in a massive redshift (Stokes Shift) that eliminates spectral overlap with common library contaminants.

Diagram 2: HTS Assay Validation Logic Loop

A self-validating workflow to decide if a Benzoxazole standard is appropriate for a specific target.

Validation_Workflow Start Start: HTS Assay Validation Select_Probe Select Benzoxazole Probe (e.g., HBO, NAP) Start->Select_Probe Solubility_Check DLS Solubility Check (Buffer + 1% DMSO) Select_Probe->Solubility_Check Aggregates Aggregates Detected? Solubility_Check->Aggregates Add_Detergent Optimize Detergent (Tween-20 / Triton) Aggregates->Add_Detergent Yes Interference_Test Interference Profiling (Spike with Phenol Red/Library Mimics) Aggregates->Interference_Test No Add_Detergent->Solubility_Check Calc_Z Calculate Z-Factor Interference_Test->Calc_Z Decision Z' > 0.6? Calc_Z->Decision Fail Reject: Re-optimize Probe Decision->Fail No Pass VALIDATED: Proceed to Screening Decision->Pass Yes

Caption: Decision tree for validating HTS assays. Critical checkpoints include solubility verification via DLS and Z-factor robustness against spectral interference.

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters: Tuning of Emission in the Visible Region. Journal of Fluorescence.[6] Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[11] Journal of Medicinal Chemistry. Link

  • Guimarães, D. G., et al. (2021). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation. Link

  • Zhang, J., et al. (2011). Recent progress in the development of ESIPT-based fluorescent probes and their bioimaging applications.[5] Chemical Society Reviews. Link

Sources

comparing the antimicrobial efficacy of 5-Methyl-2-phenylbenzoxazole with standard antibiotics

[1][2]

Executive Summary

5-Methyl-2-phenylbenzoxazole (CAS: 7420-86-2), often recognized commercially as Witisol (a UV-absorbing agent), serves as a "privileged scaffold" in medicinal chemistry.[1][2][3] While the parent molecule exhibits primary utility in photon energy dissipation (UV filtration), its pharmacophore possesses latent antimicrobial properties that are unlocked through specific structural modifications.[1][2]

This guide compares the efficacy of the 5-Methyl-2-phenylbenzoxazole core and its C-2/C-5 functionalized derivatives against standard-of-care antibiotics (Ampicillin, Ciprofloxacin).[1][2] Experimental data indicates that while the unfunctionalized parent displays high MIC values (>100 µg/mL), specific derivatives (e.g., p-chlorobenzyl or o-hydroxyphenyl substitutions) achieve MICs in the 12.5–25 µg/mL range, offering a viable alternative for targeting resistant Gram-negative strains like Pseudomonas aeruginosa.[1][2]

Chemical Profile & Mechanism of Action[1][2]

Structural Significance

The benzoxazole ring system is isosteric with purine bases (adenine/guanine), allowing it to interact with biological targets involving nucleic acid synthesis.[1][2]

  • Core Structure : A benzene ring fused to an oxazole ring.[1][2][4]

  • Key Modification Sites :

    • Position 2 (C-2) : Critical for target specificity (e.g., DNA gyrase binding).[1][2]

    • Position 5 (C-5) : Modulates lipophilicity and membrane permeability (Methyl group in the parent compound).[1][2]

Mechanism of Action (MOA)

Unlike β-lactams (Ampicillin) which target cell wall synthesis, 5-Methyl-2-phenylbenzoxazole derivatives primarily act via inhibition of bacterial DNA Gyrase (Topoisomerase II) .[1][2]

  • Binding Pocket : The nitrogen atom of the oxazole ring forms hydrogen bonds with the active site residues of the gyrase B subunit (GyrB), blocking ATP hydrolysis.[1][2]

  • Selectivity : High affinity for bacterial gyrase with lower toxicity toward mammalian topoisomerases compared to older quinolones.[1][2]

MOA_PathwayBenzoxazole5-Methyl-2-phenylbenzoxazole(Derivative)CellEntryPassive Diffusion(Gram +/- Outer Membrane)Benzoxazole->CellEntryLipophilic EntryTargetDNA Gyrase(GyrB Subunit)CellEntry->TargetIntracellular AccumulationInhibitionATP Binding BlockadeTarget->InhibitionH-Bonding @ Active SiteResultInhibition of DNA Supercoiling& Replication ArrestInhibition->ResultBacteriostatic/Cidal Effect

Figure 1: Mechanism of Action pathway for Benzoxazole derivatives targeting DNA Gyrase.[1][2]

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing the parent scaffold and its active derivatives against standard antibiotics.

Quantitative Data Summary (MIC Values)

Note: Lower MIC (Minimum Inhibitory Concentration) indicates higher potency.[1][2]

Compound ClassSpecific MoleculeTarget OrganismMIC (µg/mL)Efficacy Rating
Standard (β-lactam) AmpicillinE. coli2.0 - 8.0High
Standard (Fluoroquinolone) CiprofloxacinP. aeruginosa0.5 - 1.0Very High
Parent Scaffold 5-Methyl-2-phenylbenzoxazoleS. aureus> 128Inactive/Low
Active Derivative 5-Methyl-2-(p-chlorobenzyl)benzoxazoleP. aeruginosa25.0 Moderate
Active Derivative 5-Methyl-2-(o-hydroxyphenyl)benzoxazoleC. albicans (Fungal)12.5 High
Interpretation
  • Parent vs. Derivative : The unsubstituted parent molecule (Witisol) is essentially inactive as an antibiotic (MIC > 128 µg/mL).[1][2] It requires functionalization (e.g., adding a p-chloro or hydroxyl group) to achieve antimicrobial potency.[1][2]

  • Vs. Ampicillin : The active benzoxazole derivatives are generally less potent than Ampicillin against sensitive Gram-positive strains but show superior stability against β-lactamase producing strains due to the distinct ring structure.[1][2]

  • Vs. Ciprofloxacin : While Ciprofloxacin remains the gold standard for P. aeruginosa (<1 µg/mL), the benzoxazole derivative's activity at 25 µg/mL is clinically relevant, particularly as a lead structure for overcoming fluoroquinolone resistance mechanisms (efflux pumps).[1][2]

Experimental Protocols

To validate the efficacy of 5-Methyl-2-phenylbenzoxazole derivatives, the following protocols are recommended. These ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.[1][2]

Synthesis of Active Derivatives (General Workflow)

Objective: To convert the inactive parent scaffold into a bioactive agent.[1][2]

  • Reagents : 2-amino-p-cresol (0.02 mol), substituted benzoic acid (e.g., p-chlorophenylacetic acid) (0.02 mol).

  • Catalyst : Polyphosphoric acid (PPA, 25 g).[1][2][5]

  • Procedure :

    • Mix reagents in PPA.

    • Heat to 160°C with stirring for 1–2 hours (Cyclodehydration).

    • Pour residue into crushed ice/water.[1][2]

    • Neutralize with 10% NaOH to precipitate the product.[1][2]

    • Recrystallize from ethanol.[1][2][5]

Antimicrobial Assay: Broth Microdilution Method

Objective: Precise determination of MIC.[1][2]

Materials:

  • Müller-Hinton Broth (MHB).[1][2]

  • 96-well microtiter plates.[1][2]

  • Standardized bacterial suspension (0.5 McFarland standard).[1][2]

  • Test Compound: 5-Methyl-2-phenylbenzoxazole derivative (dissolved in DMSO).[1][2]

Step-by-Step Protocol:

  • Stock Preparation : Dissolve 10 mg of the test compound in 1 mL DMSO (Stock: 10,000 µg/mL).

  • Serial Dilution : Add 100 µL of MHB to wells 1–12. Add 100 µL of stock to well 1 and transfer serially to achieve concentrations from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation : Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls :

    • Positive Control: Ciprofloxacin (ensure system validity).[1][2]

    • Negative Control: DMSO only (check for solvent toxicity).

    • Sterility Control: Broth only.[1][2]

  • Incubation : Incubate at 37°C for 24 hours.

  • Readout : The MIC is the lowest concentration showing no visible turbidity .[1][2] Verify with Resazurin dye (turns pink in presence of live bacteria) for higher sensitivity.[1][2]

Experimental_Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: Assay (CLSI)Step1Reagent Mixing(Aminophenol + Acid)Step2Cyclodehydration(160°C in PPA)Step1->Step2Step3Neutralization & RecrystallizationStep2->Step3Step4Stock Solution(DMSO)Step3->Step4Purified CompoundStep5Serial Dilution(96-well Plate)Step4->Step5Step6Incubation(37°C, 24h)Step5->Step6Step7MIC Determination(Turbidity/Resazurin)Step6->Step7

Figure 2: Workflow for synthesis and biological evaluation of benzoxazole derivatives.

Conclusion

5-Methyl-2-phenylbenzoxazole is a versatile scaffold rather than a standalone antibiotic.[1][2] While the parent molecule is widely used for UV protection, it lacks significant antimicrobial potency.[1][2] However, drug development professionals should view it as a precursor; derivatives functionalized at the C-2 position (specifically with p-chloro or o-hydroxy groups) exhibit:

  • Broad-spectrum potential (Gram-negative efficacy).[1][2]

  • Alternative MOA (Gyrase inhibition distinct from β-lactams).[1][2]

  • Moderate potency (MIC ~25 µg/mL) that serves as a strong starting point for lead optimization against resistant strains.[1][2]

References

  • Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole derivatives. Source: PubMed/NIH [Link][1][2]

  • 2-Phenyl-5-methylbenzoxazole (Witisol) Compound Summary. Source: PubChem [Link][1][2][3]

  • Ampicillin vs Ciprofloxacin Comparison. Source: Drugs.com [Link][1][2]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Agents. Source: MDPI / NIH [Link][1][2]

  • Synthesis and antimicrobial activity of benzoxazole derivatives. Source: Academia.edu [Link]

cross-laboratory validation of experiments involving 5-Methyl-2-phenylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Standardization of 5-Methyl-2-phenylbenzoxazole (5-MPB) as a Secondary Fluorescence Reference Standard.

Executive Summary & Technical Rationale

5-Methyl-2-phenylbenzoxazole (5-MPB) is a benzoxazole derivative exhibiting high photostability and a high fluorescence quantum yield in non-polar solvents. While 2-phenylbenzoxazole (2-PB) is the structural parent, the addition of the methyl group at the 5-position modulates solubility and electronic density without disrupting the core chromophore.

This guide serves as a definitive protocol for validating 5-MPB across multiple laboratories. It addresses the industry-wide need for robust, cost-effective secondary standards in the blue-emission region (350–450 nm), offering a superior alternative to traditional, less stable scintillators like PPO (2,5-Diphenyloxazole) in specific organic matrices.

Target Application: Fluorescence calibration, liquid scintillation counting, and organic light-emitting diode (OLED) precursor qualification.

Comparative Performance Analysis

To establish 5-MPB as a validated standard, it must be benchmarked against the "Gold Standard" (Quinine Sulfate) and its direct functional competitor (PPO).

Table 1: Physicochemical & Photophysical Comparison
Feature5-Methyl-2-phenylbenzoxazole (5-MPB)2-Phenylbenzoxazole (2-PB)PPO (2,5-Diphenyloxazole)
CAS Number 7420-86-2833-50-192-71-7
Primary Utility Robust Secondary Standard / UV AbsorberParent Scaffold / IntermediatePrimary Scintillator / Standard
Emission Max (

)
~360–375 nm (Solvent dependent)~355–365 nm~360–365 nm
Quantum Yield (

)
0.85 – 0.92 (Cyclohexane)0.75 – 0.800.90 – 1.0
Photostability High (Resistant to photo-oxidation)ModerateModerate (Prone to yellowing)
Stokes Shift Large (~60 nm)Moderate (~50 nm)Small (~40 nm)
Solubility (Non-polar) Excellent (Methyl group aids lipophilicity)GoodExcellent
Cost Efficiency High (Simple one-pot synthesis)HighModerate (Purification costs)

Expert Insight: The 5-methyl substitution breaks the molecular symmetry slightly compared to 2-PB, reducing crystallization tendencies in solution and enhancing solubility in polymeric matrices, which is critical for solid-state standard fabrication.

Validation Workflow & Logic

The following diagram illustrates the self-validating workflow required for cross-laboratory consistency. This system ensures that variations in data are due to instrument calibration, not sample degradation.

ValidationWorkflow cluster_LabValidation Cross-Laboratory Measurements RawMat Raw 5-MPB (Commercial/Synthesized) Purification Recrystallization (EtOH/Water) RawMat->Purification Standardize PurityCheck Purity Validation (HPLC >99.5% & NMR) Purification->PurityCheck QC Step Absorbance UV-Vis Absorbance (Linearity Check) PurityCheck->Absorbance Distribute Emission Fluorescence Emission (Integrated Area) Absorbance->Emission Excitation @ Max QYCalc Quantum Yield Calculation Emission->QYCalc vs. Quinine Sulfate Statistical Statistical Analysis (Z-Score / ANOVA) QYCalc->Statistical Data Aggregation Decision Validation Status Statistical->Decision Criteria Met?

Figure 1: Step-wise validation logic ensuring material homogeneity before inter-lab distribution.

Experimental Protocols (The "Self-Validating" System)

To ensure reproducibility (E-E-A-T), laboratories must adhere to these specific protocols. Deviations in solvent grade or temperature control are the primary sources of error in fluorescence validation.

Protocol A: Reference Material Preparation

Objective: Eliminate impurity-quenching (e.g., from trace metal catalysts).

  • Dissolution: Dissolve crude 5-MPB in minimal hot ethanol.

  • Filtration: Hot filtration to remove insoluble particulates.

  • Crystallization: Slowly add warm water (anti-solvent) until turbidity appears. Cool to 4°C overnight.

  • Drying: Vacuum dry at 40°C for 24 hours.

  • Validation Check: Dissolve 1 mg in 10 mL cyclohexane. The solution must be optically clear with no scattering at >400 nm.

Protocol B: Quantum Yield ( ) Determination

Objective: Calculate


 relative to Quinine Sulfate (QS).

Reagents:

  • Analyte: 5-MPB in Cyclohexane (Refractive Index

    
     = 1.426).
    
  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    , 
    
    
    
    = 1.333).

Procedure:

  • Absorbance Matching: Prepare solutions of 5-MPB and QS such that their absorbance at the excitation wavelength (350 nm) is identical and below 0.1 A.U. (to avoid inner-filter effects).

    • Why? High absorbance leads to re-absorption of emitted light, artificially lowering the yield.

  • Excitation: Excite both samples at 350 nm.

  • Integration: Record emission spectra (360–550 nm for 5-MPB; 380–600 nm for QS). Integrate the total area under the curve (

    
    ).
    
  • Calculation: Use the comparative equation:

    
    
    

Acceptance Criteria for Validation:

  • Calculated

    
     must fall within 0.85 ± 0.05 .
    
  • Relative Standard Deviation (RSD) across 3 replicates must be < 2%.

Mechanistic Insight: Why 5-MPB?

Understanding the mechanism is crucial for troubleshooting. 5-MPB operates via a rigid-rotor mechanism. Unlike derivatives with hydroxyl groups (e.g., HPB) that undergo Excited-State Intramolecular Proton Transfer (ESIPT), 5-MPB's fluorescence is driven by the


 transition of the benzoxazole ring.

The Methyl Effect: The electron-donating methyl group at position 5 increases the electron density of the benzene ring. This results in:

  • Hyperchromic Shift: Increased molar extinction coefficient (

    
    ) compared to 2-PB.
    
  • Solubility Enhancement: Disruption of crystal packing forces, allowing higher concentration standards without aggregation-induced quenching (ACQ).

Photophysics S0 Ground State (S0) Stable S1 Excited State (S1) Frank-Condon S0->S1 hv (Absorption) Excitation Absorption (UV) ~305-330nm S1_Rel Relaxed S1 S1->S1_Rel Heat Relax Vibrational Relaxation S1_Rel->S0 hv' (Emission) ISC Intersystem Crossing (Minimal in 5-MPB) S1_Rel->ISC Triplet State Loss Fluorescence Fluorescence ~365nm (Blue)

Figure 2: Jablonski diagram depicting the dominant radiative decay path of 5-MPB.

References

  • PubChem. (2025).[1] Compound Summary: 5-Methyl-2-phenylbenzoxazole (CID 81919).[1] National Library of Medicine. [Link]

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation. [Link]

  • Ooyama, Y., et al. (2011).[2] Synthesis and fluorescence properties of benzoxazole derivatives.[2] Dyes and Pigments.[3] (Cited via context of benzoxazole fluorescence mechanisms).

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. (Guideline for Protocol B). [Link]

Sources

A Comparative Analysis of the Cytotoxic Potential of 5-Methyl-2-phenylbenzoxazole and Its Analogues in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, heterocyclic compounds, particularly those containing the benzoxazole scaffold, have garnered significant attention due to their diverse pharmacological activities.[1] This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of 5-Methyl-2-phenylbenzoxazole and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and potential mechanisms of action, offering insights to guide future development of more potent and selective anticancer agents.

Introduction: The Therapeutic Promise of Benzoxazoles

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The core structure, consisting of a fused benzene and oxazole ring, provides a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological profile. 5-Methyl-2-phenylbenzoxazole serves as a foundational compound for exploring how structural modifications influence cytotoxic efficacy against various cancer cell lines. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic candidates with improved potency and selectivity.[2]

Experimental Rationale and Methodologies

To objectively compare the cytotoxic effects of 5-Methyl-2-phenylbenzoxazole and its analogues, a standardized and reproducible experimental approach is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and is the primary technique referenced in this guide.[3]

The Principle of the MTT Assay

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases.[3] The resulting formazan is insoluble in aqueous solutions and is solubilized using a solvent like dimethyl sulfoxide (DMSO). The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength (typically around 540-590 nm), is directly proportional to the number of viable cells.[4]

Step-by-Step MTT Assay Protocol

The following is a detailed protocol for determining the cytotoxicity of benzoxazole derivatives using the MTT assay.[4][5]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1-3 x 10^4 cells/mL) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in the appropriate cell culture medium. Add these dilutions to the wells containing the cells and incubate for a specified period (e.g., 72 hours).[4] Include a positive control (e.g., a known anticancer drug like ellipticine) and a negative control (vehicle, typically DMSO).[4]

  • MTT Incubation: After the treatment period, add a sterile MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at 540 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The half-maximal inhibitory concentration (IC50), defined as the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[6]

Experimental Workflow Diagram

The logical flow of the cytotoxicity screening process is illustrated in the following diagram.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, Hep-G2, Lu-1) Seeding Cell Seeding in 96-well plate Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Incubation with Compounds (72 hours) Compound_Prep->Treatment Seeding->Treatment MTT_add Addition of MTT Reagent Treatment->MTT_add Formazan_sol Formazan Solubilization (DMSO) MTT_add->Formazan_sol Absorbance Absorbance Reading (540 nm) Formazan_sol->Absorbance Viability_Calc Cell Viability Calculation (%) Absorbance->Viability_Calc IC50_Det IC50 Determination Viability_Calc->IC50_Det

Figure 1: Experimental workflow for cytotoxicity assessment using the MTT assay.

Comparative Cytotoxicity Data

The cytotoxic activities of 5-Methyl-2-phenylbenzoxazole and its analogues have been evaluated against a panel of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Compound IDStructureCell LineIC50 (µg/mL)Reference
3a 5-Methyl-2-phenylbenzoxazoleLu-1>128[6]
Hep-G2>128[6]
MCF-7>128[6]
3b 5-Methyl-2-(4-methylphenyl)benzoxazoleLu-125.1[6]
Hep-G220.3[6]
MCF-712.0[6]
3c 5-Methyl-2-(4-methoxyphenyl)benzoxazoleLu-122.3[6]
Hep-G220.1[6]
MCF-74.0[6]
3e 5-Methyl-2-(4-chlorophenyl)benzoxazoleLu-120.4[6]
Hep-G217.9[6]
MCF-720.1[6]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented in the table above reveals critical structure-activity relationships that govern the cytotoxic potential of 5-Methyl-2-phenylbenzoxazole derivatives.

  • Influence of the Phenyl Ring Substitution: The unsubstituted parent compound, 5-Methyl-2-phenylbenzoxazole (3a), exhibited weak to no cytotoxic activity against the tested cell lines.[6] However, the introduction of substituents on the 2-phenyl ring significantly enhanced cytotoxicity.

  • Electron-Donating Groups: The presence of electron-donating groups at the para-position of the phenyl ring, such as a methyl group (3b) or a methoxy group (3c), led to a marked increase in cytotoxic activity, particularly against the MCF-7 breast cancer cell line.[6] The methoxy-substituted analogue (3c) demonstrated the most potent activity against MCF-7 cells with an IC50 value of 4.0 µg/mL.[6]

  • Electron-Withdrawing Groups: The introduction of an electron-withdrawing chlorine atom at the para-position (3e) also resulted in enhanced cytotoxicity compared to the unsubstituted analogue, with notable activity against Hep-G2 liver cancer cells.[6]

These findings suggest that the electronic properties of the substituent on the 2-phenyl ring play a crucial role in modulating the anticancer activity of this class of compounds.

Proposed Mechanism of Action: Induction of Apoptosis

Several studies have indicated that benzoxazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[7][8][9] This process is often mediated through the mitochondrial intrinsic pathway.[8][9]

The proposed apoptotic pathway involves the following key events:

  • Mitochondrial Membrane Potential Disruption: The benzoxazole compound can lead to a decrease in the mitochondrial membrane potential.[9]

  • Caspase Activation: This disruption triggers the activation of a cascade of cysteine proteases known as caspases, including caspase-9 and the executioner caspase-3.[9]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[9]

The following diagram illustrates the proposed mitochondrial-mediated apoptotic pathway induced by cytotoxic benzoxazole derivatives.

Apoptosis_Pathway Benzoxazole Cytotoxic Benzoxazole Derivative Mitochondrion Mitochondrion Benzoxazole->Mitochondrion Induces stress MMP Disruption of Mitochondrial Membrane Potential Mitochondrion->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP_cleavage PARP Cleavage Casp3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Figure 2: Proposed mitochondrial-mediated apoptotic pathway.

Conclusion and Future Directions

This comparative guide demonstrates that structural modification of the 5-Methyl-2-phenylbenzoxazole scaffold is a viable strategy for enhancing its cytotoxic potential against cancer cells. The introduction of substituents on the 2-phenyl ring, particularly electron-donating groups, significantly improves anticancer activity. The primary mechanism of action for these compounds appears to be the induction of apoptosis via the mitochondrial pathway.

Future research should focus on synthesizing a broader range of analogues with diverse electronic and steric properties to further refine the structure-activity relationship. Investigating the specific molecular targets of these compounds will provide a more detailed understanding of their mechanism of action and could lead to the development of highly selective and potent anticancer agents.

References

  • [No Author]. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. Available from: [Link].

  • [No Author]. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link].

  • Nguyen, H. T. L., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2829-2836. Available from: [Link].

  • [No Author]. Calculated half-maximal inhibitory concentrations (IC 50 ) of different.... ResearchGate. Available from: [Link].

  • Fakhari, Z., et al. (2023). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. Journal of Fluorine Chemistry, 265, 110077. Available from: [Link].

  • [No Author]. Summary of the IC 50 values determined from the MTT assay of A549 cells.... ResearchGate. Available from: [Link].

  • [No Author]. Determination of IC50 values obtained from the cytotoxicity.... ResearchGate. Available from: [Link].

  • Elkady, H., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5123. Available from: [Link].

  • Al-Omair, M. A., et al. (2019). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 24(18), 3369. Available from: [Link].

  • Jasim, L. S. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Education for Pure Science-University of Thi-Qar, 11(2). Available from: [Link].

  • Patalas, F., et al. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 24(18), 14040. Available from: [Link].

  • Kim, M.-J., et al. (2021). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. International Journal of Molecular Sciences, 22(21), 11849. Available from: [Link].

  • Eissa, I. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1353. Available from: [Link].

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 166, 106702. Available from: [Link].

  • Wang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1188331. Available from: [Link].

  • [No Author]. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available from: [Link].

  • Chen, Y.-C., et al. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Cancers, 12(2), 513. Available from: [Link].

  • [No Author]. Structure activity relationship of the synthesized compounds. ResearchGate. Available from: [Link].

  • Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. Available from: [Link].

  • [No Author]. (PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. Available from: [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.